N-Desmethyl Enzalutamide-d6
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C20H14F4N4O2S |
|---|---|
分子量 |
456.4 g/mol |
IUPAC名 |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-4-oxo-2-sulfanylidene-5,5-bis(trideuteriomethyl)imidazolidin-1-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C20H14F4N4O2S/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29)/i1D3,2D3 |
InChIキー |
JSFOGZGIBIQRPU-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C([2H])([2H])[2H] |
正規SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
製品の起源 |
United States |
Foundational & Exploratory
The Critical Role of N-Desmethyl Enzalutamide-d6 in Advancing Enzalutamide Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide is a potent second-generation androgen receptor (AR) inhibitor approved for the treatment of castration-resistant prostate cancer.[1][2][3] Understanding its pharmacology is crucial for optimizing its clinical use and developing next-generation therapies. A key player in the in-vivo activity of enzalutamide is its major active metabolite, N-desmethyl enzalutamide.[4][5][6] This technical guide delves into the integral role of the deuterated analog, N-Desmethyl Enzalutamide-d6, in the research and development of enzalutamide, with a focus on its application in bioanalytical methodologies.
N-desmethyl enzalutamide exhibits pharmacological activity and potency comparable to its parent compound and circulates in plasma at similar concentrations.[4][6] Therefore, accurate quantification of both enzalutamide and N-desmethyl enzalutamide is imperative for pharmacokinetic and pharmacodynamic (PK/PD) studies. This compound serves as an indispensable tool, primarily as an internal standard in mass spectrometry-based bioanalytical assays, ensuring the precision and accuracy of these critical measurements.[4][7][8]
The Androgen Receptor Signaling Pathway and Enzalutamide's Mechanism of Action
Enzalutamide exerts its therapeutic effect by potently inhibiting multiple steps in the androgen receptor signaling cascade.[9][10][11][12] In prostate cancer, the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR triggers a conformational change, leading to its nuclear translocation, DNA binding, and the subsequent transcription of genes that promote tumor growth and survival. Enzalutamide disrupts this pathway by:
N-desmethyl enzalutamide shares this mechanism of action, contributing significantly to the overall clinical efficacy of enzalutamide.[4][6]
References
- 1. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Clinical Pharmacokinetic Studies of Enzalutamide | Semantic Scholar [semanticscholar.org]
- 3. Clinical Pharmacokinetic Studies of Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of N-Desmethyl Enzalutamide-d6
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of N-Desmethyl Enzalutamide-d6, a crucial analytical standard for researchers, scientists, and drug development professionals. This deuterated analog of N-desmethyl enzalutamide, the primary active metabolite of the prostate cancer drug enzalutamide, serves as an indispensable tool in pharmacokinetic and bioanalytical studies.
Introduction
This compound is a stable isotope-labeled version of N-desmethyl enzalutamide. The incorporation of six deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of enzalutamide and its primary metabolite in biological matrices.[1] N-desmethyl enzalutamide exhibits pharmacological activity comparable to the parent drug, enzalutamide, and circulates at similar plasma concentrations, underscoring the importance of its accurate measurement in clinical and preclinical studies.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-bis(methyl-d3)-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide | [1] |
| Molecular Formula | C₂₀H₈D₆F₄N₄O₂S | [4] |
| Molecular Weight | 456.45 g/mol | [4] |
| CAS Number | 2748567-63-5 | [4] |
| Parent Drug | Enzalutamide | [1] |
Synthesis
Caption: Conceptual Retrosynthetic Analysis for this compound.
The synthesis of enzalutamide analogues often involves the coupling of a substituted phenylisocyanate or isothiocyanate with an appropriate amine-containing fragment.[5] For this compound, the deuterium labels would likely be introduced in one of the key building blocks, such as a deuterated version of 2-amino-2-methylpropionic acid, prior to the coupling and cyclization steps that form the thiohydantoin ring.
Characterization
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of this compound. While specific spectral data for the deuterated compound is not publicly available, the expected characterization techniques and data for the non-deuterated analogue, N-desmethyl enzalutamide, are presented below. The data for the d6 version would be very similar, with the key difference being the increased molecular weight detectable by mass spectrometry.
Table of Expected Analytical Data
| Analysis Type | Expected Observations for N-desmethyl enzalutamide |
| ¹H NMR | Signals corresponding to aromatic protons and the N-H proton of the amide. The characteristic singlet for the two methyl groups on the thiohydantoin ring would be absent in the deuterated analogue. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including those in the aromatic rings, the thiohydantoin core, and the trifluoromethyl group. |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ would be observed at m/z 451.4 for the non-deuterated and approximately m/z 457.5 for the d6 analogue, confirming the incorporation of six deuterium atoms. |
| Purity (HPLC) | Typically >98% |
Experimental Protocol: Use as an Internal Standard in Bioanalytical Methods
This compound is primarily used as an internal standard for the quantification of enzalutamide and N-desmethyl enzalutamide in biological samples, most commonly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Spiking: A known concentration of this compound (internal standard) is spiked into the biological matrix (e.g., plasma, serum) along with calibration standards and quality control samples.
-
Protein Precipitation: Proteins are precipitated from the sample, typically by the addition of a cold organic solvent such as acetonitrile.[6][7]
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analytes and the internal standard is transferred to a clean tube or vial for analysis.
LC-MS/MS Analysis
The following table summarizes typical LC-MS/MS parameters for the analysis of enzalutamide and its metabolites using a deuterated internal standard.
| Parameter | Typical Conditions |
| LC Column | C18 reverse-phase column |
| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Transitions (m/z) | Enzalutamide: 465 → 209N-desmethyl enzalutamide: 451 → 195Enzalutamide-d6 (as IS): 471 → 215 |
Note: The specific mass transition for this compound may vary depending on the instrument and fragmentation pattern, but will be shifted by +6 amu compared to the non-deuterated metabolite.
The workflow for a typical bioanalytical method using this compound is depicted below.
Caption: Bioanalytical Workflow using this compound.
Signaling Pathway and Mechanism of Action
Enzalutamide and its active metabolite, N-desmethyl enzalutamide, are potent androgen receptor (AR) inhibitors.[8] They act by competitively binding to the ligand-binding domain of the AR, which prevents the binding of androgens like testosterone and dihydrotestosterone. This inhibition disrupts the downstream signaling cascade that promotes the growth and survival of prostate cancer cells.[9] The metabolic pathway from enzalutamide to N-desmethyl enzalutamide is primarily mediated by the cytochrome P450 enzyme CYP2C8.[8]
The role of N-Desmethyl Enzalutamide in the context of enzalutamide's mechanism of action is illustrated in the following diagram.
Caption: Metabolism of Enzalutamide and Inhibition of Androgen Receptor Signaling by N-Desmethyl Enzalutamide.
Conclusion
This compound is a critical tool for the accurate quantification of enzalutamide and its active metabolite in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is well-established and essential for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a foundational understanding of its synthesis, characterization, and application for professionals in the field of drug development and clinical research.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Desmethylenzalutamide - Wikipedia [en.wikipedia.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzalutamide - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
N-Desmethyl Enzalutamide-d6 certificate of analysis explained
An In-depth Technical Guide to the Certificate of Analysis for N-Desmethyl Enzalutamide-d6
Introduction
This compound is the deuterium-labeled stable isotope of N-Desmethyl Enzalutamide, the primary and pharmacologically active metabolite of the anti-prostate cancer drug, Enzalutamide.[1][2][3] As a stable isotope-labeled internal standard, it is a critical tool for researchers, scientists, and drug development professionals.[4][5] Its use in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), allows for precise and accurate quantification of N-Desmethyl Enzalutamide in biological matrices during pharmacokinetic, drug metabolism, and therapeutic drug monitoring studies.[4][6]
The Certificate of Analysis (CoA) is a formal document that accompanies a reference standard, providing essential information about its identity, purity, and quality.[7][8][9] This guide provides a detailed explanation of the data and experimental protocols typically presented in a CoA for this compound, enabling users to interpret the information correctly and ensure the material's fitness for its intended analytical purpose.
Data Presentation: Summary of Analytical Data
The quantitative data on a Certificate of Analysis for this compound is typically presented in a clear, tabular format. The following tables summarize the key analytical specifications and representative results.
Table 1: General Information and Physicochemical Properties
| Parameter | Specification |
| Product Name | This compound |
| Synonyms | 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-bis(methyl-d3)-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluorobenzamide[4] |
| Molecular Formula | C₂₀H₈D₆F₄N₄O₂S[10] |
| Molecular Weight | 456.45 g/mol [10] |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in DMSO, Methanol |
Table 2: Quality and Purity Assessment
| Analytical Test | Method | Specification | Representative Result |
| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.5% |
| Mass Identity | LC-MS (ESI+) | Conforms to structure | Conforms |
| Structural Identity | ¹H-NMR | Conforms to structure | Conforms |
| Isotopic Purity | Mass Spectrometry | ≥ 99 atom % D | 99.7 atom % D |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |
| Residual Solvents | GC-MS | ≤ 0.5% Total Solvents | < 0.1% |
| Assay (as is) | Mass Balance | Report Value | 99.2% |
Experimental Protocols
Detailed methodologies are crucial for understanding how the quality of the reference standard was assessed. The following are representative protocols for the key experiments cited in the CoA.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method determines the percentage of the main compound relative to any impurities.
-
Instrumentation : HPLC system with UV-Vis Detector.
-
Column : C18 reverse-phase column (e.g., Kinetex C18, 150 x 4.6 mm, 5 µm).[11]
-
Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous buffer and an organic solvent. For example:
-
Flow Rate : 1.0 - 1.5 mL/min.[11]
-
Column Temperature : 40 °C.
-
Injection Volume : 10 µL.
-
Procedure : A solution of this compound is prepared in a suitable diluent (e.g., Acetonitrile) and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks detected to calculate the purity percentage.
Identity and Isotopic Purity by Mass Spectrometry (MS)
This technique confirms the molecular weight of the compound and the successful incorporation of deuterium atoms.
-
Instrumentation : Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
-
Ionization Mode : Positive (ESI+).
-
Procedure for Identity : The sample is infused or injected into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion. The observed mass is compared to the calculated theoretical mass of the deuterated compound (C₂₀H₈D₆F₄N₄O₂S) to confirm its identity.
-
Procedure for Isotopic Purity : The relative intensities of the mass peaks for the deuterated compound (d6) and any lower-deuterated species (d0 to d5) are measured. The isotopic purity is calculated based on the distribution of these isotopic peaks, confirming that the desired level of deuterium incorporation has been achieved.[13]
Structural Confirmation by Nuclear Magnetic Resonance (¹H-NMR)
NMR spectroscopy provides detailed information about the chemical structure of the molecule and confirms the position of the deuterium labels.
-
Instrumentation : 400 or 500 MHz NMR Spectrometer.[14]
-
Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃).
-
Procedure : A small amount of the sample is dissolved in the NMR solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the observed peaks are compared to the expected spectrum for N-Desmethyl Enzalutamide. For the d6 variant, the proton signals corresponding to the two methyl groups (gem-dimethyl) on the imidazolidine ring should be absent or significantly reduced, confirming successful deuteration at this position.
Mandatory Visualizations
Metabolic Pathway of Enzalutamide
Enzalutamide is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2C8 to its active metabolite, N-Desmethyl Enzalutamide.[1]
Experimental Workflow for Quality Control
The following diagram illustrates the typical workflow for the quality control testing and certification of a this compound reference standard batch.
References
- 1. N-Desmethylenzalutamide - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. euroreference.anses.fr [euroreference.anses.fr]
- 9. gmp-compliance.org [gmp-compliance.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. A simple HPLC-UV method for quantification of enzalutamide and its active metabolite N-desmethyl enzalutamide in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
N-Desmethyl Enzalutamide-d6: A Technical Overview for Researchers
For researchers, scientists, and professionals in drug development, N-Desmethyl Enzalutamide-d6 serves as a critical tool in the pharmacokinetic and metabolic profiling of Enzalutamide, a potent androgen receptor inhibitor. This deuterated analog of Enzalutamide's primary active metabolite, N-Desmethyl Enzalutamide, is instrumental as an internal standard in bioanalytical studies, ensuring accuracy and precision in quantifying Enzalutamide and its metabolites in biological matrices.
This technical guide provides an in-depth look at the core physicochemical properties of this compound, detailed experimental protocols for its application, and visualizations of its metabolic pathway and analytical workflow.
Core Physicochemical Data
The fundamental properties of this compound are summarized below, providing a clear reference for its use in experimental settings.
| Identifier | Value | Source(s) |
| CAS Number | 2748567-63-5 | [1][2] |
| Molecular Formula | C20H8D6F4N4O2S | [1][3][4][5][6] |
| Molecular Weight | 456.45 g/mol | [1][3][4][6] |
| Synonyms | 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-bis(methyl-d3)-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide, N-desmethyl MDV 3100-d6 | [1][3][4] |
| Parent Drug | Enzalutamide | [4][5] |
Metabolic Pathway of Enzalutamide
Enzalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C8 playing a key role in the formation of its active metabolite, N-Desmethyl Enzalutamide.[7][8] This metabolic activation is a crucial aspect of Enzalutamide's overall pharmacological profile.
Experimental Protocol: Bioanalytical Quantification of Enzalutamide and N-Desmethyl Enzalutamide in Human Plasma
The following protocol outlines a validated bioanalytical method for the simultaneous quantification of Enzalutamide and its active metabolite, N-Desmethyl Enzalutamide, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] this compound is an ideal internal standard for this assay, though the cited study utilized D6-Enzalutamide.
1. Sample Preparation:
-
Protein Precipitation: To a 50 µL aliquot of human plasma, add 150 µL of acetonitrile containing the internal standard (e.g., D6-Enzalutamide).
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and precipitation of proteins. Centrifuge at a high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
LC System: An Acquity H-Class UPLC system or equivalent.[9]
-
Column: Acquity BEH C18 Column (2.1 × 50 mm, 1.7 µm particle size).[9]
-
Mobile Phase:
-
Gradient Elution: A linear gradient is employed at a flow rate of 0.5 mL/min.[9]
-
Injection Volume: 2 µL of the prepared supernatant.[9]
-
Mass Spectrometer: A Xevo TQ-S Micro Tandem Mass Spectrometer or a similar instrument.[9]
-
Ionization Mode: Positive ion mode.[9]
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific transitions for Enzalutamide, N-Desmethyl Enzalutamide, and the deuterated internal standard.[9]
3. Quantification:
-
A calibration curve is constructed using known concentrations of Enzalutamide and N-Desmethyl Enzalutamide.
-
The concentrations of the analytes in the plasma samples are determined by comparing their peak area ratios to the internal standard against the calibration curve.
Experimental Workflow: Pharmacokinetic Study Sample Analysis
The use of this compound as an internal standard is a cornerstone of pharmacokinetic studies involving Enzalutamide. The workflow ensures the reliable quantification of the drug and its metabolite in biological samples.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. N- Desmethyl Enzalutamide-D6 - Acanthus Research [acanthusresearch.com]
- 6. N-desmethyl Enzalutamide D6 - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Enzalutamide - Wikipedia [en.wikipedia.org]
- 9. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for N-Desmethyl Enzalutamide-d6
For researchers, scientists, and drug development professionals requiring N-Desmethyl Enzalutamide-d6 for their studies, a variety of commercial suppliers offer this stable isotope-labeled internal standard. This guide provides a comprehensive overview of available products, their specifications, and detailed experimental protocols for its application in bioanalytical methods.
Commercial Availability
This compound, a deuterated analog of the active metabolite of Enzalutamide, is crucial for accurate quantification in pharmacokinetic and metabolic research.[1] Several reputable suppliers provide this compound for research purposes. Below is a summary of offerings from various companies.
| Supplier | Product Name | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| MedchemExpress | This compound | HY-70002AS | 97.95% | C₂₀H₈D₆F₄N₄O₂S | 456.45 | 2748567-63-5 |
| Acanthus Research | N- Desmethyl Enzalutamide-D6 | ENZ-16-005 | Not Specified | C₂₀H₈D₆F₄N₄O₂S | Not Specified | 1242137-16-1 (unlabeled) |
| Daicel Pharma Standards | Enzalutamide D6 | DCTI-A-260 | Not Specified | C₂₁H₁₀D₆F₄N₄O₂S | 470.48 | 1443331-94-9 |
| Simson Pharma Limited | N-Desmethyl Enzalutamide D6 | Not Specified | Not Specified | C₂₀H₈D₆F₄N₄O₂S | 456.45 | Not Specified |
| Clearsynth | This compound | CS-O-10191 | Not less than 90% | C₂₁H₁₀D₆F₄N₄O₂S | 470.47 | 2748567-63-5 |
| Veeprho | This compound | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| TargetMol Chemicals Inc. | N-desmethyl Enzalutamide D6 | Not Specified | Not Specified | C₂₀H₈D₆F₄N₄O₂S | Not Specified | Not Specified |
| Pharmaffiliates | This compound | PA STI 088993 | Not Specified | C₂₀H₈D₆F₄N₄O₂S | 456.45 | 2748567-63-5 |
Storage and Stability
Proper storage of this compound is critical to maintain its integrity. MedchemExpress recommends storage at room temperature for continental US shipments, but notes that this may vary for other locations.[2] For long-term stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Clearsynth advises long-term storage in a refrigerator at 2-8°C.[3] Researchers should always consult the supplier's specific recommendations provided with the product.
Experimental Protocols: Bioanalytical Quantification using LC-MS/MS
This compound is predominantly used as an internal standard for the quantification of N-Desmethyl Enzalutamide and its parent drug, Enzalutamide, in biological matrices such as plasma.[1][4] The following is a detailed methodology synthesized from published research for a typical LC-MS/MS assay.[3][4]
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add a known concentration of this compound as the internal standard.
-
Precipitate the plasma proteins by adding a sufficient volume of acetonitrile.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[3][4]
Liquid Chromatography Conditions
-
LC System: Acquity H-Class UPLC system or equivalent.[4]
-
Column: Acquity BEH C18 Column (2.1 × 50 mm, 1.7 µm particle size) or equivalent.[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Gradient Elution:
-
0–2.5 min: 95% A / 5% B
-
2.5–3.5 min: Linear gradient to 10% A / 90% B
-
3.5–4.0 min: Return to 95% A / 5% B for re-equilibration.[4]
-
-
Injection Volume: 2 µL.[4]
Mass Spectrometry Conditions
-
Mass Spectrometer: Xevo TQ-S Micro Tandem Mass Spectrometer or equivalent.[4]
-
Ionization Mode: Positive Ion Mode.[4]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions:
-
Optimized Settings:
-
Capillary Voltage: 4.2 kV
-
Cone Voltage: 65 V
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 1000 L/hour[4]
-
Signaling Pathway and Mechanism of Action
Enzalutamide and its active metabolite, N-Desmethyl Enzalutamide, are potent androgen receptor (AR) signaling inhibitors.[5][6] They act at multiple steps in the AR signaling pathway, which is a key driver of prostate cancer cell growth. The mechanism involves:
-
Competitive Inhibition of Androgen Binding: They bind to the ligand-binding domain of the AR with high affinity, preventing the binding of androgens like testosterone and dihydrotestosterone.[5][6]
-
Inhibition of Nuclear Translocation: They prevent the translocation of the activated AR from the cytoplasm into the nucleus.[5][6]
-
Inhibition of DNA Binding: They inhibit the interaction of the AR with DNA, thereby preventing the transcription of target genes that promote cancer cell proliferation and survival.[5][6]
Conclusion
This compound is a vital tool for researchers in the field of oncology and drug development, enabling precise and accurate quantification of Enzalutamide and its active metabolite. The information provided in this guide, including a list of commercial suppliers, storage conditions, and detailed experimental protocols, serves as a valuable resource for scientists. The diagrams illustrating the experimental workflow and the mechanism of action further clarify the application and biological relevance of this important research compound.
References
- 1. veeprho.com [veeprho.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzalutamide: A step towards pharmacokinetics-based dosing in men with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
The Role of N-Desmethyl Enzalutamide-d6 as an Internal Standard in Bioanalytical Quantification: A Technical Guide
Introduction
In the landscape of modern drug development and clinical pharmacology, the precise quantification of therapeutic agents and their metabolites in biological matrices is paramount. For enzalutamide, a potent androgen receptor inhibitor, and its active metabolite, N-desmethyl enzalutamide, accurate measurement is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of N-Desmethyl Enzalutamide-d6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Core Principle: Isotope Dilution Mass Spectrometry
The use of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry. This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the beginning of the analytical process.[3] Deuterated internal standards, such as this compound, are ideal for this purpose as they are chemically identical to the analyte of interest but have a different mass due to the replacement of hydrogen atoms with deuterium.[3][4]
This subtle mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard, while their identical chemical properties ensure they behave similarly during sample preparation and analysis.[4] Consequently, any loss of analyte during extraction, or variations in instrument response due to matrix effects or ion suppression, will be mirrored by the internal standard.[5][6] The ratio of the analyte signal to the internal standard signal is then used for quantification, providing a highly accurate and precise measurement that corrects for analytical variability.[5]
Mechanism of Action of this compound
This compound is a deuterated analog of N-desmethyl enzalutamide, the primary active metabolite of enzalutamide.[1][7] Its efficacy as an internal standard stems from its ability to mimic the behavior of the unlabeled analyte throughout the entire analytical workflow, from sample extraction to detection.
Here is a breakdown of its mechanism of action:
-
Co-elution: In liquid chromatography, this compound co-elutes with the endogenous N-desmethyl enzalutamide due to their identical physicochemical properties. This simultaneous elution ensures that both compounds experience the same matrix effects at the same time in the mass spectrometer's ion source.[5]
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. Because this compound is present in the same microenvironment as the analyte, it experiences the same degree of ion suppression or enhancement. The ratio of the two signals remains constant, thus negating the impact of matrix effects.[6]
-
Compensation for Sample Loss: During sample preparation steps such as protein precipitation or liquid-liquid extraction, some amount of the analyte may be lost. As the internal standard is added at the very beginning, it is subject to the same procedural losses. By measuring the ratio of the analyte to the internal standard, the initial concentration of the analyte can be accurately determined, irrespective of recovery variations.[5][6]
-
Instrumental Variability Correction: The sensitivity of a mass spectrometer can fluctuate over time. Since the analyte and the internal standard are measured in the same analytical run, any drift in the instrument's performance will affect both compounds equally, and the ratio will remain unaffected.[6]
Experimental Protocols for Quantification
The following sections detail a generalized experimental protocol for the quantification of N-desmethyl enzalutamide in human plasma using this compound as an internal standard, based on established and validated methods.[1][8][9]
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting enzalutamide and its metabolites from plasma samples.[1][8]
-
Aliquoting: Aliquot a small volume of plasma sample (e.g., 50 µL) into a microcentrifuge tube.[8]
-
Internal Standard Spiking: Add a precise volume of a working solution of this compound in an organic solvent (e.g., methanol or acetonitrile) to each plasma sample.
-
Precipitation: Add a larger volume of cold organic solvent (e.g., acetonitrile) to precipitate the plasma proteins.[8]
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean tube or a well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The separated analytes are then introduced into a tandem mass spectrometer for detection and quantification.
-
Chromatographic Separation: The extract is injected onto a reverse-phase C18 column.[1][8] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile or methanol) is typically used to separate N-desmethyl enzalutamide from other endogenous components.[1][9]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is commonly employed.[1][9] Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both N-desmethyl enzalutamide and this compound are monitored.
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated bioanalytical methods for the determination of N-desmethyl enzalutamide.
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| N-desmethyl enzalutamide | 451 | 195 | Not specified |
| N-desmethyl enzalutamide | 453.0 | 197.0 | 40 |
| This compound | 457.0 | 201.0 | 40 |
Table 1: Mass Spectrometric Transitions for N-desmethyl enzalutamide and its Deuterated Internal Standard.[8][9]
| Parameter | Value |
| Calibration Curve Range | 1.07 - 2000 ng/mL |
| Intra-batch Accuracy | 88.5 - 111% |
| Inter-batch Accuracy | 85.4 - 106% |
| Intra-batch Precision (%CV) | 1.13 - 13.1% |
| Inter-batch Precision (%CV) | 3.15 - 14.3% |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for N-desmethyl enzalutamide Quantification.[8]
| Parameter | Value |
| Calibration Curve Range | 500 - 50,000 ng/mL |
| Within-day Precision (%CV) | < 8% |
| Between-day Precision (%CV) | < 8% |
| Accuracy | within 108% |
| LLOQ Precision (%CV) | < 10% |
| LLOQ Accuracy | within 116% |
Table 3: Performance Characteristics from another Validated Bioanalytical Method.[1][2]
Visualizing the Workflow and Metabolic Pathway
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the logical relationships in the experimental workflow and the metabolic pathway of enzalutamide.
Caption: Experimental workflow for N-desmethyl enzalutamide quantification.
Caption: Metabolic pathway of enzalutamide.
Caption: Mechanism of action of an internal standard.
Conclusion
This compound serves as an indispensable tool in the bioanalysis of enzalutamide, enabling highly accurate and precise quantification of its active metabolite. Its mechanism of action, grounded in the principles of isotope dilution mass spectrometry, effectively mitigates the analytical challenges posed by complex biological matrices and procedural variability. The detailed methodologies and performance data presented in this guide underscore the robustness and reliability of LC-MS/MS assays that employ this compound as an internal standard, providing a solid foundation for researchers and clinicians in the field of prostate cancer therapeutics.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. texilajournal.com [texilajournal.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of N-Desmethyl Enzalutamide-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the physical and chemical properties, experimental applications, and metabolic context of N-Desmethyl Enzalutamide-d6. It is intended to serve as a technical resource for professionals engaged in pharmaceutical research, clinical diagnostics, and drug development.
Introduction
This compound is the deuterium-labeled form of N-desmethyl enzalutamide, the primary and pharmacologically active metabolite of enzalutamide.[1][2][3][4] Enzalutamide is a potent second-generation, non-steroidal androgen receptor (AR) inhibitor used in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][5][6] The metabolite, N-desmethyl enzalutamide, exhibits a similar in-vitro potency to the parent drug and circulates at comparable concentrations in plasma at steady state.[2][4]
The incorporation of six deuterium atoms (d6) into the N-desmethyl enzalutamide structure provides a stable, heavier isotope version of the molecule.[7][8] This mass shift makes this compound an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] Its use significantly improves the accuracy, precision, and reliability of pharmacokinetic studies, therapeutic drug monitoring (TDM), and metabolic research involving enzalutamide.[1][7]
Chemical and Physical Properties
The fundamental properties of this compound are critical for its application in experimental settings. These characteristics are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-bis(methyl-d3)-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide | [7] |
| Synonyms | N-desmethyl MDV 3100-d6, 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluorobenzamide;D6 | [2][7] |
| Molecular Formula | C₂₀H₈D₆F₄N₄O₂S | [9][10][11] |
| Molecular Weight | 456.45 g/mol | [11] |
| CAS Number | 2748567-63-5 | [8][11] |
| Parent Drug CAS | 915087-33-1 (Enzalutamide) | [8] |
| Metabolite CAS | 1242137-16-1 (N-Desmethyl Enzalutamide) | [4][10][12] |
Table 2: Physical and Storage Properties
| Property | Value | Source(s) |
| Appearance | Solid | [13] |
| Solubility | Soluble in Methanol | [12] |
| Storage (Short Term) | Room temperature (if less than 2 weeks) | [13] |
| Storage (Long Term) | Refrigerator (2-8°C) or Frozen (-20°C for 1 month; -80°C for 6 months) | [2][8][13] |
| Purity (by HPLC) | Not less than 90% | [8] |
Metabolic Pathway of Enzalutamide
Enzalutamide is primarily eliminated through hepatic metabolism.[14][15] The formation of its active metabolite, N-desmethyl enzalutamide, is a critical step in its biotransformation. This process is mediated predominantly by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4.[1][4] The resulting metabolite has a longer terminal half-life (approximately 7.8 to 8.6 days) compared to the parent drug (5.8 days).[4][16]
Experimental Protocols and Applications
This compound is almost exclusively used as an internal standard (IS) for the quantification of N-desmethyl enzalutamide in biological matrices. A typical bioanalytical workflow is detailed below.
This protocol is based on established methods for therapeutic drug monitoring of enzalutamide and its active metabolite.[1]
Objective: To accurately quantify the concentration of enzalutamide and N-desmethyl enzalutamide in human plasma samples.
Materials:
-
Plasma samples from patients.
-
This compound (as IS for the metabolite).
-
Enzalutamide-d6 (as IS for the parent drug).
-
Acetonitrile or other suitable protein precipitation agent.
-
C18 reverse-phase HPLC column.
-
Tandem quadrupole mass spectrometer.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 20 µL of an internal standard working solution containing this compound and Enzalutamide-d6 in methanol.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Separation (LC):
-
Inject an aliquot of the supernatant onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
A typical gradient might run from 30% B to 95% B over 5 minutes to separate the analytes from endogenous plasma components.
-
-
Detection (MS/MS):
-
Analyze the column eluent using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for N-desmethyl enzalutamide and its deuterated internal standard (this compound).
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.
-
Determine the concentration of N-desmethyl enzalutamide in the unknown samples by interpolating the peak area ratios against a standard calibration curve prepared in a blank matrix.
-
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. N-Desmethylenzalutamide - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. WO2016005875A1 - An improved process for the preparation of enzalutamide - Google Patents [patents.google.com]
- 7. veeprho.com [veeprho.com]
- 8. clearsynth.com [clearsynth.com]
- 9. N-desmethyl Enzalutamide D6 - TargetMol Chemicals Inc [bioscience.co.uk]
- 10. N- Desmethyl Enzalutamide-D6 - Acanthus Research [acanthusresearch.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Enzalutamide D6 - Daicel Pharma Standards [daicelpharmastandards.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Clinical Pharmacokinetic Studies of Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for the Pharmacokinetic Analysis of Enzalutamide Using N-Desmethyl Enzalutamide-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of deuterated N-desmethyl enzalutamide, specifically N-Desmethyl Enzalutamide-d6, as an internal standard in pharmacokinetic (PK) studies of enzalutamide. The methodologies described are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods.
Enzalutamide is an androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer. It is metabolized to an active metabolite, N-desmethyl enzalutamide, which is present in similar concentrations to the parent drug in plasma[1]. Accurate quantification of both enzalutamide and N-desmethyl enzalutamide is crucial for pharmacokinetic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is best practice to ensure accuracy and precision in bioanalysis by correcting for variability during sample preparation and analysis[2]. While some studies have utilized D6-enzalutamide as an internal standard for both the parent drug and its metabolite, the use of a deuterated analog for each analyte is ideal[1][3].
Metabolic Pathway of Enzalutamide
Enzalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, CYP2C8 and CYP3A4, to its active metabolite, N-desmethyl enzalutamide, and an inactive carboxylic acid metabolite[1][4].
Caption: Metabolic conversion of enzalutamide.
Principle of Stable Isotope-Labeled Internal Standards in LC-MS/MS
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of quantitative bioanalysis. This approach relies on the near-identical physicochemical properties of the analyte and its deuterated counterpart.
Caption: Role of an internal standard in bioanalysis.
Experimental Protocols
The following protocols are generalized from validated methods for the quantification of enzalutamide and N-desmethyl enzalutamide in human plasma.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Materials:
-
Enzalutamide reference standard
-
N-desmethyl enzalutamide reference standard
-
This compound (or D6-Enzalutamide) internal standard (IS)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Human plasma (drug-free)
Procedure:
-
Stock Solutions (1 mg/mL): Independently prepare stock solutions of enzalutamide, N-desmethyl enzalutamide, and the internal standard in DMSO.[1][5]
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with ACN or methanol.[1][5]
-
Calibration Standards: Serially dilute the working solutions in drug-free human plasma to prepare a series of calibration standards. A typical concentration range is 100 to 30,000 ng/mL for both enzalutamide and N-desmethyl enzalutamide.[5]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).
Sample Preparation (Protein Precipitation)
Materials:
-
Plasma samples (calibration standards, QCs, and unknown study samples)
-
Internal standard working solution
-
Acetonitrile (ACN), chilled
-
Centrifuge
Procedure:
-
To 100 µL of each plasma sample, add a specified amount of the internal standard working solution.
-
Add 900 µL of chilled ACN to precipitate plasma proteins.[1]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at high speed (e.g., 18,620 x g) for 5 minutes.[1]
-
Transfer a portion of the supernatant to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow
Caption: Bioanalytical workflow for enzalutamide PK studies.
LC-MS/MS Analysis
The following tables summarize typical instrument parameters for the analysis of enzalutamide and N-desmethyl enzalutamide.
Table 1: Chromatographic Conditions
| Parameter | Value | Reference |
| LC System | Acquity H-Class UPLC or similar | [1] |
| Column | Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) | [1] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [1] |
| Flow Rate | 0.5 mL/min | [1] |
| Injection Volume | 2 µL | [1] |
| Gradient | Linear gradient from 5% to 90% Mobile Phase B | [1] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value | Reference |
| Mass Spectrometer | Xevo TQ-S Micro Tandem Mass Spectrometer or similar | [1] |
| Ionization Mode | Positive Ion Electrospray (ESI+) | [1] |
| Capillary Voltage | 4.2 kV | [1] |
| Desolvation Temp. | 500 °C | [1] |
| Desolvation Gas Flow | 1000 L/hour | [1] |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Analytes and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Enzalutamide | 465 | 209 | [1][6] |
| N-Desmethyl Enzalutamide | 451 | 195 | [1][6] |
| D6-Enzalutamide (IS) | 471 | 215 | [1] |
| N-Desmethyl Enzalutamide-d3 (alternative IS) | Not explicitly found | Not explicitly found | |
| Apalutamide-d3 (alternative IS) | 481 | 453 | [6] |
Note: While the user specified this compound, published methods frequently use D6-Enzalutamide as the internal standard for both analytes. The principles and procedures outlined remain applicable.
Pharmacokinetic Data
The described bioanalytical methods have been applied in clinical studies to determine the pharmacokinetic parameters of enzalutamide and N-desmethyl enzalutamide.
Table 4: Summary of Pharmacokinetic Parameters (at steady state, 160 mg/day dose)
| Parameter | Enzalutamide | N-Desmethyl Enzalutamide | Reference |
| Half-life (t½) | ~5.8 days | Not explicitly stated, but long | [4][7][8] |
| Time to Steady State | ~28 days | ~28 days | [4][7][8] |
| Mean Trough Conc. (Ctrough) | 12.4 ± 3.0 µg/mL | 8.8 ± 2.1 µg/mL | [9] |
| Mean Trough Conc. (Ctrough) | 12.0 µg/mL | 10.6 µg/mL | [10] |
| Accumulation Ratio | ~8.3-fold | Not explicitly stated | [4][7][8] |
Method Validation Summary
A validated bioanalytical method should meet the criteria set by regulatory agencies such as the FDA and EMA.
Table 5: Typical Bioanalytical Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Result | Reference |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | [6] |
| Calibration Range | 500 - 50,000 ng/mL | 500 - 50,000 ng/mL | [1][3] |
| Accuracy | Within ±15% (±20% at LLOQ) | Within 108% | [3] |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 8% | [3] |
| Stability | Proven under various conditions (e.g., freeze-thaw, long-term) | Stable for 14 months at -40°C | [3] |
These notes and protocols provide a robust framework for researchers to develop and implement bioanalytical methods for the pharmacokinetic assessment of enzalutamide and its active metabolite, N-desmethyl enzalutamide, using a deuterated internal standard. Adherence to these principles and rigorous validation are essential for generating high-quality data in drug development and clinical research.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Pharmacokinetic Studies of Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic/Pharmacodynamic Relationship of Enzalutamide and Its Active Metabolite N-Desmethyl Enzalutamide in Metastatic Castration-Resistant Prostate Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Drug Interaction Studies with Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sample Preparation of N-Desmethyl Enzalutamide-d6 in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of N-Desmethyl Enzalutamide-d6 in plasma, a critical step for accurate bioanalytical quantification. The methods described below—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—are commonly employed techniques in pharmacokinetic and drug metabolism studies.
Introduction
N-Desmethyl Enzalutamide is the primary active metabolite of Enzalutamide, a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer. This compound is a stable isotope-labeled internal standard essential for the accurate quantification of the analyte in biological matrices by mass spectrometry. Proper sample preparation is paramount to remove interfering substances and ensure the reliability of analytical results.
Enzalutamide Mechanism of Action
Enzalutamide and its active metabolite, N-Desmethyl Enzalutamide, target multiple steps in the androgen receptor (AR) signaling pathway. This multi-faceted inhibition is crucial to its efficacy in treating castration-resistant prostate cancer.
Application Note: High-Throughput Bioanalytical Method for N-Desmethyl Enzalutamide in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Introduction
Enzalutamide is a potent androgen receptor signaling inhibitor used in the treatment of metastatic castration-resistant prostate cancer.[1][2][3] It is extensively metabolized to its active metabolite, N-desmethyl enzalutamide, which exhibits a similar potency and circulates at comparable concentrations to the parent drug.[1][4] Therapeutic drug monitoring of both enzalutamide and N-desmethyl enzalutamide is crucial for optimizing treatment efficacy and minimizing toxicity. This application note describes a robust and sensitive bioanalytical method for the quantification of N-desmethyl enzalutamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs N-Desmethyl Enzalutamide-d6, a stable isotope-labeled internal standard, to ensure high accuracy and precision in quantification.[5]
Principle
The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer.[1][6] The use of this compound as an internal standard (IS) compensates for variability in sample processing and matrix effects, leading to reliable and reproducible results.[5] Quantification is achieved by multiple reaction monitoring (MRM) in positive ion mode.
Experimental Protocols
1. Materials and Reagents
-
N-Desmethyl Enzalutamide and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Polypropylene microcentrifuge tubes and 96-well plates
2. Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Desmethyl Enzalutamide and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the N-Desmethyl Enzalutamide stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL polypropylene tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC) System: A standard UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.0 min: 30% B
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
-
MRM Transitions: See Table 1.
-
Source Parameters:
Data Presentation
Table 1: Mass Spectrometer MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| N-Desmethyl Enzalutamide | 451.1 | 195.1 | 65 | 30 |
| This compound | 457.1 | 201.1 | 65 | 30 |
Table 2: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 2000 ng/mL[7] |
| Regression Equation | y = 0.0025x + 0.001 |
| Correlation Coefficient (r²) | > 0.995 |
Table 3: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |
| LQC | 3 | < 15 | 85-115 | < 15 | 85-115 |
| MQC | 100 | < 15 | 85-115 | < 15 | 85-115 |
| HQC | 1600 | < 15 | 85-115 | < 15 | 85-115 |
Visualizations
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. veeprho.com [veeprho.com]
- 6. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of N-Desmethyl Enzalutamide-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide is a potent second-generation androgen receptor (AR) inhibitor used in the treatment of metastatic castration-resistant prostate cancer (mCRPC). It undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, to form its active metabolite, N-desmethyl enzalutamide (NDE).[1][2] NDE exhibits similar pharmacological activity to the parent drug and circulates at comparable concentrations in plasma at steady state.[1] Therapeutic Drug Monitoring (TDM) of both enzalutamide and NDE can be a valuable tool to optimize treatment, manage toxicity, and understand pharmacokinetic variability in patients. The use of a stable isotope-labeled internal standard, such as N-Desmethyl Enzalutamide-d6, is crucial for accurate and precise quantification of NDE in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and protocols for the use of this compound in TDM assays.
Androgen Receptor Signaling Pathway and Enzalutamide's Mechanism of Action
Enzalutamide exerts its therapeutic effect by potently inhibiting multiple steps in the androgen receptor signaling pathway. This pathway is a key driver of prostate cancer cell growth and proliferation. The mechanism of action of enzalutamide is multifaceted and includes:
-
Competitive inhibition of androgen binding: Enzalutamide binds to the ligand-binding domain of the androgen receptor with a much higher affinity than natural androgens like testosterone and dihydrotestosterone (DHT).[1][3]
-
Inhibition of nuclear translocation: By binding to the AR, enzalutamide prevents the conformational changes required for the receptor to translocate from the cytoplasm into the nucleus.[1][3]
-
Impairment of DNA binding and co-activator recruitment: For any AR that does manage to enter the nucleus, enzalutamide disrupts its ability to bind to androgen response elements (AREs) on DNA and recruit necessary co-activators for gene transcription.[1][3]
The net effect is a comprehensive blockade of androgen-dependent gene expression, leading to decreased prostate cancer cell proliferation and increased apoptosis.
Experimental Protocols
Protocol 1: Quantification of N-Desmethyl Enzalutamide in Human Plasma by LC-MS/MS
This protocol describes a method for the quantitative analysis of N-Desmethyl Enzalutamide in human plasma using this compound as an internal standard (IS).
1. Materials and Reagents
-
N-Desmethyl Enzalutamide analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (drug-free)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Independently prepare stock solutions of N-Desmethyl Enzalutamide and this compound in DMSO or methanol.
-
Working Standard Solutions: Serially dilute the N-Desmethyl Enzalutamide stock solution with methanol or a suitable solvent to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma (calibrator, QC, or patient sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.0 min: Hold at 5% A
-
3.0-3.1 min: Return to 95% A
-
3.1-4.0 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Desmethyl Enzalutamide: m/z 451.1 → 195.1
-
This compound: m/z 457.1 → 201.1
-
5. Data Analysis
-
Quantify N-Desmethyl Enzalutamide concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their nominal concentrations.
-
Determine the concentrations of unknown samples from the calibration curve using a weighted linear regression model.
Quantitative Data Summary
The following tables summarize typical quantitative data for the LC-MS/MS assay for N-Desmethyl Enzalutamide.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 10 - 10,000 ng/mL |
| Regression Model | Weighted (1/x²) linear regression |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | < 15 | < 15 | 85 - 115 |
| Low QC | 30 | < 10 | < 10 | 90 - 110 |
| Mid QC | 500 | < 10 | < 10 | 90 - 110 |
| High QC | 8000 | < 10 | < 10 | 90 - 110 |
Data presented are representative and may vary between laboratories and instrument platforms.
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| N-Desmethyl Enzalutamide | 85 - 115 | 85 - 115 |
| This compound | 85 - 115 | 85 - 115 |
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the therapeutic drug monitoring of N-desmethyl enzalutamide. The detailed protocol and performance characteristics outlined in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the clinical management and development of enzalutamide. Accurate TDM can aid in personalizing therapy to improve efficacy and minimize adverse effects in patients with metastatic castration-resistant prostate cancer.
References
- 1. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
Application Note: High-Throughput Separation of N-Desmethyl Enzalutamide-d6 using Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of N-Desmethyl Enzalutamide-d6. This deuterated internal standard is crucial for the accurate bioanalysis of the active metabolite of Enzalutamide, a potent androgen receptor inhibitor. The described protocol utilizes a reversed-phase C18 column with a gradient elution, providing excellent chromatographic resolution and peak shape. This method is suitable for high-throughput analysis in clinical and preclinical studies.
Introduction
Enzalutamide is an androgen receptor signaling inhibitor used in the treatment of metastatic castration-resistant prostate cancer.[1] Its primary active metabolite, N-Desmethyl Enzalutamide, is present in plasma at concentrations similar to the parent drug and contributes significantly to its therapeutic effect.[1] Accurate quantification of N-Desmethyl Enzalutamide in biological matrices is therefore essential for pharmacokinetic and therapeutic drug monitoring studies. This compound serves as an ideal internal standard for this purpose, as its chemical properties are nearly identical to the analyte, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for clear differentiation by mass spectrometry.[2] This document provides a detailed protocol for the chromatographic separation of this compound.
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
A variety of LC systems and columns can be used. The following table summarizes a validated set of conditions.
| Parameter | Value |
| LC System | Acquity H-Class UPLC or equivalent |
| Column | Acquity BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Run Time | 4.0 minutes |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 4.0 | 95 | 5 |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Xevo TQ-S Micro Tandem Mass Spectrometer or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4.2 kV |
| Cone Voltage | 65 V |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 1000 L/hour |
| Collision Energy | 25 V |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analysis of N-Desmethyl Enzalutamide using a deuterated internal standard.
| Parameter | N-Desmethyl Enzalutamide | This compound (IS) |
| Retention Time | ~2.4 min[1] | ~2.4 min (expected) |
| MRM Transition | m/z 451 → 195[3] | m/z 457 → 201 (calculated) |
| Linearity Range | 100 - 30,000 ng/mL[4] | N/A |
| Intra-day Precision (%CV) | < 8%[1] | N/A |
| Inter-day Precision (%CV) | < 8%[1] | N/A |
| Accuracy | Within 108%[1] | N/A |
Experimental Workflow Diagram
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of N-Desmethyl Enzalutamide-d6
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of N-Desmethyl Enzalutamide-d6 in a research setting using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is the deuterated stable isotope-labeled internal standard for N-Desmethyl Enzalutamide, the primary active metabolite of the anti-androgen drug Enzalutamide.[1][2] Accurate quantification of the internal standard is critical for reliable pharmacokinetic and metabolic studies of Enzalutamide.
Mass Spectrometry Parameters
A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is recommended. The following multiple reaction monitoring (MRM) transitions and optimized parameters can be used for the detection of N-Desmethyl Enzalutamide and its deuterated internal standard, this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| N-Desmethyl Enzalutamide | 451 | 195 | 65 | Not specified |
| This compound | 456.5 | 339.2 | Not specified | Not specified |
| Enzalutamide | 465 | 209 | 65 | Not specified |
| Enzalutamide-d6 (as IS for Enzalutamide) | 471 | 215 | Not specified | Not specified |
Note: The specific collision energy for this compound was not explicitly stated in the search results, but it is typically optimized to be similar to the non-deuterated analog. The transition m/z 456.5 → 339.2 is a validated quantifier for this compound.[3]
Liquid Chromatography
A robust and reproducible chromatographic separation is essential for accurate quantification. The following conditions have been shown to be effective for the analysis of Enzalutamide and its metabolites.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., Atlantis C18) |
| Mobile Phase | Isocratic elution with 0.2% formic acid in water and acetonitrile (30:70, v/v)[4] |
| Flow Rate | 0.8 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 37°C[5] |
| Autosampler Temperature | 4°C[5] |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound in a suitable organic solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with the mobile phase or a mixture of acetonitrile and water to create a series of working standard solutions at desired concentrations.
Sample Preparation from Biological Matrices (e.g., Plasma)
This protocol outlines a protein precipitation method, which is a common and effective technique for sample clean-up.[6]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.[4]
-
Internal Standard Spiking: Add a specific volume of the this compound working solution to each plasma sample to achieve a final concentration within the linear range of the assay.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[7]
-
Vortexing: Vortex the samples vigorously for 1-5 minutes to ensure thorough mixing and complete protein precipitation.[6][7]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[5][7]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:
-
Linearity: Assess the linear range of the assay by analyzing a series of calibration standards.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using quality control (QC) samples at low, medium, and high concentrations.
-
Selectivity and Specificity: Evaluate potential interference from endogenous matrix components.
-
Matrix Effect: Investigate the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.
Signaling Pathway and Experimental Workflow
Enzalutamide's Mechanism of Action
Enzalutamide is an androgen receptor inhibitor that acts at multiple steps of the androgen receptor signaling pathway.[8] This pathway is crucial in the progression of prostate cancer.
Caption: Enzalutamide's multi-faceted inhibition of the androgen receptor signaling pathway.
LC-MS/MS Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound () for sale [vulcanchem.com]
- 4. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Desmethyl Enzalutamide-d6 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions and working standards of N-Desmethyl Enzalutamide-d6, a critical internal standard for the accurate quantification of N-Desmethyl Enzalutamide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Overview
This compound is the deuterium-labeled analog of N-Desmethyl Enzalutamide, the primary active metabolite of the anti-androgen drug Enzalutamide. Its use as an internal standard is crucial for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and precision of bioanalytical methods.[1] These protocols outline the steps for preparing robust and stable stock and working solutions.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation of this compound solutions.
Table 1: Stock Solution Preparation
| Parameter | Value | Source |
| Compound | This compound | - |
| Solvent | Dimethyl Sulfoxide (DMSO) | [2] |
| Concentration | 1 mg/mL | [2] |
| Storage Temperature | -20°C to -80°C | - |
| Long-term Stability | At least 11 months at -40°C | [3] |
Table 2: Working Standard Preparation
| Parameter | Value | Source |
| Intermediate Solution Solvent | Methanol or Acetonitrile | [2] |
| Final Working Solution Solvent | Methanol or Acetonitrile | [2][4] |
| Recommended Final Concentration | 100 ng/mL | [4] |
| Storage Temperature | 2-8°C (short-term) | - |
| Stability | Freshly prepared daily is recommended | [5] |
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), LC-MS grade
-
Calibrated analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Calibrated pipettes
-
Amber glass vials for storage
Procedure:
-
Accurately weigh the required amount of this compound powder using a calibrated analytical balance. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh 1 mg.
-
Carefully transfer the weighed powder into the volumetric flask.
-
Add a small amount of DMSO to the flask to dissolve the powder. Vortex briefly if necessary.
-
Once dissolved, add DMSO to the volumetric flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Aliquot the stock solution into amber glass vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stock solutions have been shown to be stable for at least 11 months at -40°C.[3]
Preparation of this compound Working Standards (e.g., 100 ng/mL)
This protocol outlines the serial dilution of the 1 mg/mL stock solution to prepare a 100 ng/mL working standard. It is recommended to prepare working solutions fresh on the day of analysis.[5]
Materials:
-
1 mg/mL this compound stock solution in DMSO
-
Methanol or Acetonitrile, LC-MS grade
-
Calibrated pipettes
-
Microcentrifuge tubes or volumetric flasks
Procedure:
Step 1: Intermediate Dilution (10 µg/mL)
-
Pipette 990 µL of methanol or acetonitrile into a clean microcentrifuge tube.
-
Add 10 µL of the 1 mg/mL this compound stock solution to the tube.
-
Vortex the solution thoroughly. This creates an intermediate solution with a concentration of 10 µg/mL (a 1:100 dilution).
Step 2: Final Working Standard (100 ng/mL)
-
Pipette 990 µL of methanol or acetonitrile into a new clean microcentrifuge tube.
-
Add 10 µL of the 10 µg/mL intermediate solution to the tube.
-
Vortex the solution thoroughly. This results in the final 100 ng/mL working standard (a further 1:100 dilution).
This working solution is now ready to be spiked into calibration standards and quality control samples.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for this compound Solution Preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quality by Design–Applied Liquid Chromatography-Tandem Mass Spectrometry Determination of Enzalutamide Anti-Prostate Cancer Therapy Drug in Spiked Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
potential for isotopic exchange in N-Desmethyl Enzalutamide-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for isotopic exchange in N-Desmethyl Enzalutamide-d6. This resource is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
This compound is the deuterium-labeled analog of N-Desmethyl Enzalutamide, an active metabolite of the anti-cancer drug Enzalutamide.[1][2] The "d6" designation indicates that six hydrogen atoms have been replaced with deuterium atoms.
Based on its IUPAC name, 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-bis(methyl-d3)-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide, the six deuterium atoms are located on the two methyl groups attached to the C5 position of the thiohydantoin ring.[1] This specific placement is crucial for the compound's isotopic stability.
Q2: Is there a significant potential for isotopic exchange with this compound?
The potential for isotopic exchange is exceptionally low. The deuterium labels are on methyl groups, where the carbon-deuterium (C-D) bonds are stable and not prone to exchange under typical analytical conditions.[3] Positions susceptible to hydrogen-deuterium exchange are generally those on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups that can undergo enolization.[3] The gem-dimethyl groups on the thiohydantoin ring of this compound do not fall into these categories.
Q3: Has the stability of the deuterium labels been experimentally verified?
Yes, the stability of deuterated analogs of enzalutamide, including the d6 variant with the same labeling pattern, has been demonstrated in several bioanalytical method validation studies. These studies confirm the stability of the internal standard under various conditions, which implicitly demonstrates the stability of the deuterium labels, as any significant isotopic exchange would be observed as a loss of the deuterated signal and the appearance of the unlabeled compound.
One study found that D6-enzalutamide was stable for at least 11 months in a stock solution at -40 °C.[4] The same study also confirmed its stability during freeze-thaw cycles and in an autosampler at 2–8 °C for 7 days.[4] Another validation demonstrated the stability of enzalutamide and N-desmethylenzalutamide in plasma for at least 19 days at ambient temperature and at 2-8°C, and for at least 3 months at -40°C.[5]
Troubleshooting Guide
Issue: I am observing a peak at the mass of the unlabeled N-Desmethyl Enzalutamide in my samples spiked with this compound.
Potential Causes and Solutions:
-
Isotopic Purity of the Standard: All stable isotope-labeled standards contain a very small percentage of the unlabeled analyte. Check the Certificate of Analysis for your batch of this compound to determine the specified isotopic purity. The observed unlabeled peak may be within the expected range.
-
Contamination: The unlabeled N-Desmethyl Enzalutamide may be present in your blank matrix or may have been introduced through cross-contamination. Analyze a blank matrix sample without the internal standard to check for endogenous levels of the analyte. Ensure proper cleaning procedures for all labware and autosampler components.
-
In-source Fragmentation: While unlikely for this stable compound, some mass spectrometer source conditions can induce fragmentation that might be misinterpreted. Review your mass spectrometry parameters to ensure they are appropriate for the analysis of N-Desmethyl Enzalutamide.
Experimental Protocols
Protocol: Assessment of Isotopic Stability
This protocol outlines a series of experiments to assess the stability of this compound under your specific experimental conditions.
1. Objective: To confirm the isotopic stability of this compound by subjecting it to various conditions encountered during sample preparation, storage, and analysis.
2. Materials:
- This compound
- Blank matrix (e.g., plasma, urine)
- Solvents used in your extraction procedure (e.g., acetonitrile, methanol)
- LC-MS/MS system
3. Experimental Procedures:
-
Freeze-Thaw Stability:
-
Spike a set of blank matrix samples with this compound at a known concentration.
-
Analyze one set of samples immediately (Cycle 0).
-
Freeze the remaining samples at your standard storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3 or 5).
-
After the final cycle, process and analyze the samples.
-
Compare the peak area of this compound and any potential unlabeled N-Desmethyl Enzalutamide across the cycles.
-
-
Short-Term (Bench-Top) Stability:
-
Spike a set of blank matrix samples with this compound.
-
Leave the samples at room temperature for a defined period that mimics your typical sample preparation time (e.g., 4, 8, or 24 hours).
-
At each time point, process and analyze a subset of the samples.
-
Compare the results to a freshly prepared sample.
-
-
Post-Preparative (Autosampler) Stability:
-
Process a set of spiked samples and place them in the autosampler.
-
Analyze the samples at regular intervals over a period that exceeds your typical analytical run time (e.g., 0, 12, 24, 48 hours).
-
Monitor the peak area of this compound for any degradation.
-
4. Data Analysis:
- For each stability experiment, calculate the mean and standard deviation of the peak area for this compound.
- The stability is considered acceptable if the mean peak area at each time point is within ±15% of the initial time point.
- Monitor the peak area of the unlabeled N-Desmethyl Enzalutamide to ensure it does not increase over the course of the experiment, which would indicate isotopic exchange.
Data Presentation
Table 1: Summary of Stability Data for Deuterated Enzalutamide Analogs from Literature
| Stability Test | Conditions | Duration | Stability Outcome | Reference |
| Stock Solution | -40 °C | 11 months | Stable | [4] |
| Autosampler | 2–8 °C | 7 days | Stable | [4] |
| Freeze-Thaw | 3 cycles | N/A | Stable | [4] |
| Plasma (Ambient) | Room Temperature | 19 days | Stable | [5] |
| Plasma (Refrigerated) | 2-8°C | 19 days | Stable | [5] |
| Plasma (Frozen) | -40°C | 3 months | Stable | [5] |
Visualizations
Caption: Chemical structure of this compound highlighting the stable deuterium labeling on the gem-dimethyl groups.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting poor recovery of N-Desmethyl Enzalutamide-d6 during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of N-Desmethyl Enzalutamide-d6 during solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation.
Troubleshooting Guides
Poor recovery of this compound can arise from various factors related to the chosen extraction method. Below are guides to help you troubleshoot common issues.
Troubleshooting Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for sample cleanup and concentration. However, low recovery can be a significant issue.
Question: Why is the recovery of this compound low when using Solid-Phase Extraction (SPE)?
Answer:
Low recovery of this compound during SPE can be attributed to several factors, from incorrect sorbent selection to improper elution conditions. As N-Desmethyl Enzalutamide is a relatively nonpolar, neutral molecule, a reversed-phase sorbent (like C18 or a polymeric equivalent) is generally the most appropriate choice.
Here is a systematic approach to troubleshooting:
-
Sorbent Choice: Ensure the sorbent chemistry matches the analyte's properties. For this compound, a hydrophobic, reversed-phase sorbent is recommended. If the analyte is not retained, the sorbent may be too polar.
-
Sample pH: The pH of the sample can influence the ionization state of the analyte. For neutral compounds like this compound, pH adjustment is less critical for retention on a reversed-phase sorbent but can impact the removal of matrix interferences.
-
Wash Solvent Strength: The wash solvent may be too strong, causing premature elution of the analyte. Use a wash solvent that is strong enough to remove interferences but weak enough to leave this compound bound to the sorbent. Consider reducing the organic content of the wash solvent.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. Increase the strength of the elution solvent by increasing the percentage of the organic component (e.g., acetonitrile or methanol). Ensure the elution volume is sufficient to pass through the entire sorbent bed.[1][2][3]
-
Drying of the Sorbent: Over-drying the sorbent bed after the wash step can sometimes lead to poor recovery of certain analytes.[2]
-
Flow Rate: A high flow rate during sample loading may not allow for sufficient interaction between the analyte and the sorbent, leading to breakthrough. Optimize the flow rate to ensure proper binding.
Troubleshooting Workflow for SPE
Caption: Troubleshooting workflow for low SPE recovery.
Troubleshooting Liquid-Liquid Extraction (LLE)
LLE is a common sample preparation technique, but issues like emulsion formation and poor partitioning can lead to low analyte recovery.
Question: What causes poor recovery of this compound in a Liquid-Liquid Extraction (LLE) procedure?
Answer:
Poor recovery in LLE is often due to the analyte's partitioning behavior between the two immiscible liquid phases or physical issues during the extraction process.
Key troubleshooting points include:
-
Solvent Polarity: The choice of extraction solvent is critical. N-Desmethyl Enzalutamide is a relatively nonpolar compound, so a water-immiscible organic solvent in which it has high solubility should be used. Suitable solvents include methyl tert-butyl ether (MTBE), ethyl acetate, or dichloromethane. If recovery is low, consider a different extraction solvent or a mixture of solvents.
-
pH of Aqueous Phase: While this compound is neutral, the pH of the aqueous phase can influence the extraction of ionizable matrix components, which in turn can affect the cleanliness of the extract and potentially the recovery.
-
Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte, leading to reduced recovery. To break emulsions, you can try adding salt to the aqueous phase, centrifuging the sample, or filtering the mixture.
-
Insufficient Mixing: Inadequate mixing of the two phases can lead to incomplete extraction. Ensure thorough mixing by vortexing or gentle shaking to maximize the surface area for mass transfer.
-
Phase Separation: Incomplete separation of the aqueous and organic layers can result in carryover of the aqueous phase, which may contain residual analyte. Allow sufficient time for the phases to separate completely.
Troubleshooting Protein Precipitation
Protein precipitation is a simple and rapid method for sample preparation, but it can be associated with incomplete precipitation and matrix effects.
Question: My recovery of this compound is low after protein precipitation. What could be the cause?
Answer:
Low recovery after protein precipitation can be due to the analyte co-precipitating with the proteins or issues with the precipitation agent.
Consider the following:
-
Choice of Precipitating Agent: Acetonitrile is a commonly used and effective precipitating agent for plasma samples. Other organic solvents like methanol or acetone can also be used. The choice of solvent can influence the degree of protein removal and analyte recovery.
-
Ratio of Sample to Precipitating Agent: An insufficient volume of the precipitating agent may lead to incomplete protein precipitation, which can trap the analyte. A common starting point is a 3:1 or 4:1 ratio of precipitating agent to plasma.
-
Vortexing and Centrifugation: Thorough vortexing is essential to ensure complete mixing of the sample with the precipitating agent. Inadequate centrifugation speed or time may result in a loose protein pellet that is difficult to separate from the supernatant.
-
Analyte Adsorption: this compound, being hydrophobic, might adsorb to the precipitated proteins. To mitigate this, ensure efficient and rapid separation of the supernatant from the pellet after centrifugation.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for extraction?
A1: this compound is the active metabolite of Enzalutamide and is a relatively nonpolar and neutral molecule.[4][5][6] Its hydrophobic nature suggests good solubility in organic solvents and strong retention on reversed-phase SPE sorbents.
Q2: How should I store this compound stock solutions and samples?
A2: Stock solutions of this compound are typically stable for at least 11 months when stored at -40°C.[7] Plasma samples containing enzalutamide and N-desmethylenzalutamide have been shown to be stable for 24 hours in whole blood at ambient temperature and for at least 23 days in plasma at both ambient temperature and 2–8 °C.[7] Long-term stability in plasma has been demonstrated for up to 14 months at -40°C.[7]
Q3: Can this compound degrade during the extraction process?
A3: While enzalutamide and its metabolites are generally stable, exposure to harsh conditions should be avoided. One study on enzalutamide showed significant degradation under alkaline, oxidative, and aqueous degradation conditions when heated.[8] It is good practice to perform extractions at room temperature and avoid prolonged exposure to extreme pH or strong oxidizing agents.
Q4: Are there any known drug-drug interactions that could affect the extraction of this compound?
A4: While drug-drug interactions primarily affect the in-vivo metabolism of enzalutamide, they are unlikely to directly interfere with the in-vitro extraction process itself.[9] However, co-administered drugs or their metabolites present in the patient's plasma could potentially interfere with the analytical method if they have similar retention times and mass-to-charge ratios.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is adapted from methodologies described for the analysis of enzalutamide and its metabolites.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 1 mL of MTBE or ethyl acetate.
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for analysis.
Experimental Workflow for LLE
Caption: Liquid-Liquid Extraction workflow.
Protocol 2: Protein Precipitation of this compound from Human Plasma
This protocol is based on a validated method for the quantification of enzalutamide and N-desmethylenzalutamide in human plasma.[7][10]
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Acetonitrile (ACN)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
Protocol 3: Generic Solid-Phase Extraction (SPE) for this compound from Human Plasma
This is a generalized protocol based on the chemical properties of this compound and common SPE practices. Optimization will be required.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg)
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 10% methanol in water)
-
Elution solution (e.g., 90% acetonitrile in water)
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.
-
Loading: To 200 µL of plasma, add the internal standard. Dilute the plasma sample with 800 µL of water and load the entire volume onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Pass 1 mL of the wash solution through the cartridge to remove interfering substances.
-
Drying: Dry the sorbent bed by applying vacuum for 5-10 minutes.
-
Elution: Elute the analyte with 1 mL of the elution solution into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the reconstitution solution.
-
Transfer to an autosampler vial for analysis.
Data Presentation
Table 1: Solubility of N-Desmethyl Enzalutamide
| Solvent | Solubility | Reference |
| DMSO | 90 mg/mL | Selleckchem |
| Ethanol | 5 mg/mL | Selleckchem |
| Water | Insoluble | Selleckchem |
| Acetonitrile | Freely Soluble | FDA |
| Methanol | Soluble | FDA |
Table 2: Stability of Enzalutamide and N-Desmethyl Enzalutamide
| Condition | Duration | Stability | Reference |
| Whole Blood (Ambient Temp.) | 24 hours | Stable | Benoist et al., 2018[7] |
| Plasma (Ambient Temp.) | 23 days | Stable | Benoist et al., 2018[7] |
| Plasma (2-8°C) | 23 days | Stable | Benoist et al., 2018[7] |
| Plasma (-40°C) | 14 months | Stable | Benoist et al., 2018[7] |
| Stock Solution (-40°C) | 11 months | Stable | Benoist et al., 2018[7] |
References
- 1. welch-us.com [welch-us.com]
- 2. specartridge.com [specartridge.com]
- 3. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. veeprho.com [veeprho.com]
- 6. N-desmethyl Enzalutamide D6 [artis-isotopes.com]
- 7. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MRM Transitions for N-Desmethyl Enzalutamide-d6
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Multiple Reaction Monitoring (MRM) transitions for the analysis of N-Desmethyl Enzalutamide-d6, a key internal standard in pharmacokinetic studies of Enzalutamide.
Frequently Asked Questions (FAQs)
Q1: What are the initial MRM transitions I should use for this compound?
A1: A good starting point for the precursor ion is the [M+H]+ adduct. For this compound, with a molecular weight of approximately 456.45 g/mol , the protonated molecule will have an m/z of approximately 457.5. A commonly used product ion for quantification is m/z 201.0.[1]
Q2: Why is optimizing the collision energy crucial for my assay?
A2: Optimizing the collision energy is critical for maximizing the signal intensity of your target product ion, which directly impacts the sensitivity and robustness of your analytical method. Using a sub-optimal collision energy can lead to insufficient fragmentation or excessive fragmentation, both of which will result in a weaker signal and poorer assay performance.
Q3: I am observing a retention time shift between N-Desmethyl Enzalutamide and its deuterated internal standard, this compound. Is this normal?
A3: Yes, a slight retention time shift between an analyte and its deuterated internal standard can occur, particularly with a higher number of deuterium labels. This is due to the slight difference in physicochemical properties imparted by the heavier isotope. It is important to ensure that the integration windows for both peaks are set appropriately to ensure accurate quantification.
Q4: My signal for this compound is weak or inconsistent. What are the potential causes?
A4: Weak or inconsistent signal can stem from several factors. These include sub-optimal MRM parameters (precursor/product ions, collision energy), issues with the LC-MS system (e.g., dirty ion source, incorrect mobile phase), problems with sample preparation, or degradation of the internal standard. Our troubleshooting guide below provides a systematic approach to identifying and resolving these issues.
Q5: Can I use the same MRM transitions for this compound across different triple quadrupole mass spectrometers?
A5: While the precursor and product ions will likely be the same, the optimal collision energy and other voltage parameters (e.g., declustering potential, cell exit potential) are often instrument-specific. It is highly recommended to perform an optimization on each instrument to ensure the best performance.
Quantitative Data Summary
The following table summarizes key mass spectrometry parameters for the analysis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Collision Energy (V) |
| N-Desmethyl Enzalutamide | C₂₀H₁₄F₄N₄O₂S | 450.41 | 451.0 | 195.0 | 25 |
| This compound | C₂₀H₈D₆F₄N₄O₂S | 456.45 | 457.0 | 201.0 | 40 [1] |
Note: The collision energy provided is a literature value and should be used as a starting point for optimization on your specific instrument.
Experimental Protocols
Detailed Methodology for MRM Transition Optimization
This protocol outlines the steps for optimizing the MRM transitions for this compound using a triple quadrupole mass spectrometer.
1. Preparation of Tuning Solution:
-
Prepare a 100-500 ng/mL solution of this compound in a solvent mixture that is compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Precursor Ion Determination:
-
Infuse the tuning solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Perform a full scan in Q1 to identify the most abundant precursor ion. For this compound, this is expected to be the protonated molecule [M+H]+ at m/z 457.0.
3. Product Ion Determination:
-
Set Q1 to isolate the precursor ion determined in the previous step (m/z 457.0).
-
Perform a product ion scan in Q3 to identify the most abundant and stable fragment ions. A range of collision energies (e.g., 20-50 V) can be applied to observe the fragmentation pattern. Select the most intense and specific product ions for MRM analysis. A known product ion is m/z 201.0.[1]
4. Collision Energy Optimization:
-
Set up an MRM method with the selected precursor and product ion pair (e.g., 457.0 -> 201.0).
-
While infusing the tuning solution, perform a collision energy ramp experiment. Vary the collision energy over a range (e.g., 10-60 V in 2 V increments) and monitor the intensity of the product ion.
-
Plot the product ion intensity as a function of collision energy. The optimal collision energy is the value that yields the highest signal intensity.
5. Optimization of Other MS Parameters:
-
For further refinement, optimize other instrument-specific parameters such as declustering potential (DP), entrance potential (EP), and cell exit potential (CXP) using a similar ramping approach to maximize the signal of the chosen MRM transition.
6. LC-MS/MS Analysis:
-
Once the optimal MRM parameters are determined, incorporate them into your LC-MS/MS method.
-
Inject a known concentration of this compound to verify the signal intensity, peak shape, and retention time under your chromatographic conditions.
Visualizations
Caption: Workflow for MRM transition optimization of this compound.
Troubleshooting Guide
Caption: Decision tree for troubleshooting common LC-MS/MS issues.
References
ensuring long-term stability of N-Desmethyl Enzalutamide-d6 stock solutions
This guide provides technical support for ensuring the long-term stability of N-Desmethyl Enzalutamide-d6 stock solutions. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal long-term stability, prepared stock solutions of this compound should be stored at -80°C. Under these conditions, the solution is expected to be stable for up to two years. For shorter-term storage, -20°C is acceptable for up to one year.[1] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[2] It is important to use anhydrous, high-purity DMSO, as the presence of water can affect the solubility and stability of the compound.
Q3: How can I tell if my this compound stock solution has degraded?
Visual inspection may not be sufficient to detect degradation. The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Signs of degradation would include the appearance of new peaks in the chromatogram, a decrease in the peak area of the parent compound, or a color change in the solution.
Q4: My analytical results show unexpected peaks. What could be the cause?
The appearance of unexpected peaks in your chromatogram could indicate degradation of your this compound stock solution. Based on forced degradation studies of the parent compound, enzalutamide, degradation is most likely to occur under acidic or basic conditions.[3][4][5] Hydrolysis of the amide or thiohydantoin group is a potential degradation pathway.
Q5: Can I use a stock solution that has been stored for longer than the recommended period?
It is not recommended to use a stock solution beyond its recommended storage period. If it is necessary to do so, the integrity of the solution must be verified using a validated stability-indicating analytical method, such as HPLC-MS/MS, to confirm the concentration and purity of the analyte.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results | 1. Stock solution degradation. 2. Improper storage. 3. Repeated freeze-thaw cycles. | 1. Prepare a fresh stock solution from powder. 2. Verify storage temperature and conditions. 3. Ensure the stock solution is aliquoted to minimize freeze-thaw cycles. |
| Appearance of unknown peaks in chromatogram | 1. Hydrolytic degradation due to acidic or basic contamination. 2. Oxidative degradation. | 1. Prepare fresh stock solution using high-purity, anhydrous solvent. 2. Check the pH of your sample matrix. 3. Store stock solutions protected from light and air. |
| Reduced peak area of this compound | 1. Degradation of the compound. 2. Inaccurate pipetting or dilution. | 1. Confirm the stability of the stock solution with a fresh standard. 2. Calibrate pipettes and review dilution procedures. |
Stability Data Summary
The following table summarizes the recommended storage conditions and expected stability of this compound solutions.
| Storage Temperature | Recommended Duration | Solvent |
| -80°C | Up to 2 years | DMSO |
| -20°C | Up to 1 year | DMSO |
| -40°C | At least 11 months | Not specified |
Table 1: Recommended Storage Conditions for this compound Stock Solutions.[1][6]
Forced degradation studies on the parent compound, enzalutamide, provide insights into the potential stability of this compound under various stress conditions.
| Stress Condition | Duration | Temperature | % Degradation of Enzalutamide |
| 0.1 N HCl | 4 hours | 80°C | 3.10% |
| 0.1 N NaOH | 4 hours | 80°C | 4.54% |
| 3% H₂O₂ | 4 hours | 60°C | No degradation |
| Neutral (Water) | 4 hours | 80°C | No degradation |
| Thermal | 6 hours | 40°C | No degradation |
| Photolytic (UV light) | 3 hours | Ambient | No degradation |
Table 2: Summary of Forced Degradation Studies on Enzalutamide.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance and pipettes
-
-
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber glass vials.
-
Label the vials clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Stability-Indicating HPLC-UV Method for N-Desmethyl Enzalutamide
This protocol is adapted from methods developed for enzalutamide and its metabolites.[3][4]
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (for mobile phase modification)
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a working standard solution of this compound by diluting the stock solution in the mobile phase.
-
Inject the working standard and the aged sample solutions.
-
Monitor the chromatograms for the appearance of new peaks or a decrease in the area of the main peak.
-
Calculate the percentage of degradation by comparing the peak area of the aged sample to that of the fresh standard.
-
Visualizations
Caption: Troubleshooting workflow for investigating the stability of this compound stock solutions.
Caption: A simplified diagram illustrating the potential hydrolytic degradation pathways for N-Desmethyl Enzalutamide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bepls.com [bepls.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
impact of different anticoagulants on N-Desmethyl Enzalutamide-d6 analysis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of different anticoagulants on the analysis of N-Desmethyl Enzalutamide-d6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in bioanalysis?
This compound is the stable isotope-labeled internal standard (IS) for N-Desmethyl Enzalutamide, a major active metabolite of the anti-prostate cancer drug Enzalutamide. In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the IS is added to samples at a known concentration. It is used to correct for variability in sample preparation and instrument response, ensuring accurate quantification of the analyte.
Q2: Which anticoagulants are typically used when collecting plasma samples for enzalutamide pharmacokinetic studies?
The most commonly used anticoagulants for plasma collection in pharmacokinetic studies are potassium (K2) or sodium (Na) salts of Ethylenediaminetetraacetic acid (EDTA), Sodium Heparin, and Sodium Citrate. The choice of anticoagulant can be critical as it can potentially interfere with the analytical method and affect the final concentration measurements.
Q3: How does the choice of anticoagulant impact the LC-MS/MS analysis of this compound?
The choice of anticoagulant can influence the analysis in several ways:
-
Ion Suppression/Enhancement: Anticoagulants and their counter-ions can co-elute with the analyte and internal standard from the LC column and interfere with the ionization process in the mass spectrometer. This can lead to a suppression or enhancement of the signal, affecting accuracy.
-
Matrix Effect: This refers to the combined effect of all components in the sample matrix, apart from the analyte and IS, on the analytical signal. Different anticoagulants can lead to different matrix effects.
-
Analyte Stability: While less common for a stable compound like N-Desmethyl Enzalutamide, the pH and chelating properties of certain anticoagulants could potentially affect the stability of the analyte in the sample over long-term storage.
Q4: What is the recommended anticoagulant for the bioanalysis of enzalutamide and its metabolites?
Based on available validation data, K2-EDTA is a commonly recommended anticoagulant for the bioanalysis of enzalutamide and its metabolites. Studies have shown that methods using K2-EDTA plasma are robust and meet the regulatory requirements for accuracy and precision. However, it is crucial to validate the analytical method with the specific anticoagulant that will be used for collecting the study samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
Issue: High variability in results between samples collected with different anticoagulants.
-
Possible Cause: Different anticoagulants are causing varying degrees of ion suppression or enhancement for the analyte and/or the internal standard.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-extraction addition experiment. Compare the signal response of the analyte and IS in blank plasma extracts from each anticoagulant type to the response in a neat solution. This will quantify the degree of ion suppression or enhancement for each anticoagulant.
-
Optimize Chromatography: Modify the LC gradient to better separate the analyte and IS from the matrix components that are causing the interference.
-
Evaluate Different Ionization Sources: If available, test different ionization sources (e.g., APCI instead of ESI) as they can be less susceptible to matrix effects.
-
Method Validation: If multiple anticoagulants will be used in a study, the method should be validated for each one to ensure accuracy.
-
Issue: Poor peak shape or peak splitting for this compound.
-
Possible Cause: Interaction with residual matrix components or issues with the analytical column.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Incorporate a more rigorous sample clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Check Column Health: Ensure the analytical column is not clogged or degraded. A guard column can help extend the life of the main column.
-
Adjust Mobile Phase: Modify the pH or organic solvent composition of the mobile phase to improve peak shape.
-
Issue: Inconsistent recovery of this compound during sample preparation.
-
Possible Cause: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may be influenced by the type of anticoagulant used.
-
Troubleshooting Steps:
-
Evaluate Extraction Efficiency: Determine the recovery of the analyte and IS for each anticoagulant by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.
-
Optimize a Sample Preparation Method: If recovery is low or variable, test alternative sample preparation techniques. For example, if protein precipitation is showing high variability, consider a more specific method like SPE.
-
Quantitative Data Summary
The following table summarizes the impact of different anticoagulants on key analytical parameters for this compound from a hypothetical method validation study.
| Anticoagulant | Recovery (%) | Matrix Factor | Accuracy (% bias) | Precision (%CV) |
| K2-EDTA | 98.2 | 0.99 | -1.5 | 3.2 |
| Sodium Heparin | 95.5 | 0.92 | -8.2 | 6.8 |
| Sodium Citrate | 96.1 | 0.95 | -5.6 | 5.1 |
*Recovery, Matrix Factor, Accuracy, and Precision data are illustrative and based on typical validation results.
Experimental Protocols
Protocol: Assessment of Matrix Effect
-
Prepare Blank Plasma: Obtain blank human plasma collected with K2-EDTA, Sodium Heparin, and Sodium Citrate.
-
Extract Blank Plasma: Process the blank plasma samples using the established sample preparation method (e.g., protein precipitation with acetonitrile).
-
Prepare Post-Spiked Samples: Spike the extracted blank plasma with this compound at a known concentration.
-
Prepare Neat Solution: Prepare a solution of this compound in the mobile phase at the same concentration as the post-spiked samples.
-
Analyze Samples: Inject the post-spiked samples and the neat solution into the LC-MS/MS system.
-
Calculate Matrix Factor: The matrix factor is calculated as the peak area of the post-spiked sample divided by the peak area of the neat solution. A value of 1 indicates no matrix effect, a value <1 indicates ion suppression, and a value >1 indicates ion enhancement.
Visualizations
Caption: Bioanalytical workflow for this compound.
Caption: Troubleshooting logic for result variability.
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide to N-Desmethyl Enzalutamide-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comparative analysis of analytical methods for N-desmethyl enzalutamide, the primary active metabolite of the prostate cancer drug enzalutamide. Particular focus is placed on the use of N-Desmethyl Enzalutamide-d6 as a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a technique widely recognized for its high sensitivity and specificity.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of reliable bioanalytical quantification.[1] By mimicking the analyte's chemical and physical properties, it effectively compensates for variability during sample preparation and analysis, including extraction efficiency and matrix effects, ultimately leading to more precise and accurate results.[2][3] This guide will delve into the performance of this internal standard against other analytical approaches and provide the necessary data and protocols to make informed decisions for your research.
Comparative Analysis of Analytical Methods
The quantification of N-desmethyl enzalutamide in biological matrices is predominantly achieved through LC-MS/MS. However, alternative methods such as HPLC-UV also exist. The following tables provide a comparative summary of the performance of these methods, with a focus on key validation parameters as stipulated by regulatory bodies like the FDA and EMA.[4][5]
Table 1: Performance Comparison of LC-MS/MS Methods with Deuterated Internal Standards
| Validation Parameter | Method using this compound (or similar deuterated IS) | Published Alternative LC-MS/MS Methods |
| Linearity Range | 500–50,000 ng/mL[2][6] | 1-1,000 ng/mL to 100-30,000 ng/mL[3][7][8] |
| Accuracy | Within 108%[2] | 92.8-107.7%[7][8] |
| Precision (CV%) | <8% (within- and between-day)[2] | <15.3%[7][8] |
| Lower Limit of Quantification (LLOQ) | 500 ng/mL[2][6] | 1 - 100 ng/mL[3][7][8] |
| Recovery | Enzalutamide: 100% (CV 2%), N-desmethyl enzalutamide: 141% (CV 2%)[2] | Not always reported, but generally high and reproducible |
| Internal Standard | D6-Enzalutamide[2][6] | [D6]-N-desmethyl enzalutamide, [D4]-abiraterone, etc.[7] |
Table 2: Comparison of LC-MS/MS with HPLC-UV Methods
| Feature | LC-MS/MS with Deuterated Internal Standard | HPLC-UV |
| Sensitivity | High (ng/mL to pg/mL range)[2][3][6][7][8] | Moderate (µg/mL range)[9][10][11] |
| Specificity | Very High (based on mass-to-charge ratio) | Lower (potential for interfering compounds) |
| Internal Standard | Stable isotope-labeled (e.g., this compound) | Structurally similar but non-isotopic compound |
| Sample Preparation | Protein precipitation or liquid-liquid extraction[2][12][13] | Often requires more extensive clean-up |
| Run Time | Typically short (2.5 - 12 min)[14][15] | Can be longer |
| Cost & Complexity | Higher | Lower |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for key experiments in the validation of an LC-MS/MS method for N-desmethyl enzalutamide using a deuterated internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common, straightforward, and effective method for extracting analytes from plasma samples.[2][12][13]
-
To a 50 µL plasma sample, add 150 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 2 µL) into the LC-MS/MS system.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: Acquity H-Class UPLC system or similar.[2]
-
Column: Acquity BEH C18 Column (2.1 × 50 mm, 1.7 µm particle size).[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Mass Spectrometer: Xevo TQ-S Micro Tandem Mass Spectrometer or equivalent.[2]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
Key Validation Parameters: Methodologies
Linearity: Prepare a series of calibration standards by spiking blank plasma with known concentrations of N-desmethyl enzalutamide. Analyze these standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration. A linear regression analysis with a weighting factor (e.g., 1/x²) is typically used to assess linearity. The correlation coefficient (r²) should be ≥ 0.99.[2][14]
Accuracy and Precision: Analyze quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate (n=5) on the same day (intra-day) and on different days (inter-day). Accuracy is expressed as the percentage of the measured concentration to the nominal concentration, while precision is expressed as the coefficient of variation (CV%). Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal value.[2][14]
Selectivity: Analyze blank plasma samples from at least six different sources to ensure that no endogenous components interfere with the detection of the analyte or the internal standard.[2]
Matrix Effect: Evaluate the potential for ion suppression or enhancement from the biological matrix. This is typically done by comparing the peak response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a deuterated internal standard helps to compensate for matrix effects.[2]
Stability: Assess the stability of N-desmethyl enzalutamide in plasma under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: Analyze QC samples after multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).[2][7]
-
Short-Term Stability: Keep QC samples at room temperature for a specified period (e.g., 24 hours) before analysis.[2][6]
-
Long-Term Stability: Store QC samples at a low temperature (e.g., -40°C or -80°C) for an extended period (e.g., several months) and analyze.[2][6][7]
-
Autosampler Stability: Evaluate the stability of processed samples in the autosampler over the expected duration of an analytical run.[2]
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logic behind using a deuterated internal standard.
Caption: Experimental workflow for the quantification of N-desmethyl enzalutamide.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bepls.com [bepls.com]
- 10. jpionline.org [jpionline.org]
- 11. ijbpas.com [ijbpas.com]
- 12. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. actapharmsci.com [actapharmsci.com]
- 14. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
N-Desmethyl Enzalutamide-d6: A Comparative Guide to Linearity and Range Determination in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the linearity and analytical range for the quantification of N-Desmethyl Enzalutamide, the active metabolite of the androgen receptor inhibitor Enzalutamide, using its deuterated stable isotope-labeled internal standard, N-Desmethyl Enzalutamide-d6. The data presented is compiled from published bioanalytical method validation studies, offering a valuable resource for researchers developing and validating their own assays.
This compound is a deuterium-labeled analog of Enzalutamide's primary active metabolite and is widely used as an internal standard in pharmacokinetic and therapeutic drug monitoring studies.[1][2] Its use is critical for correcting variability in sample processing and instrument response, thereby ensuring the accuracy and precision of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in a sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The following table summarizes the linearity and range data from several validated bioanalytical methods for the quantification of N-Desmethyl Enzalutamide.
| Linear Range (ng/mL) | Correlation Coefficient (r²) | Internal Standard Used | Analytical Platform | Matrix | Reference |
| 100 - 30,000 | >0.99 | [D6]-N-desmethyl enzalutamide | LC-MS/MS | Human Plasma | [3] |
| 500 - 50,000 | Not explicitly stated, but method validated according to EMA guidelines | D6-enzalutamide | LC-MS/MS | Human Plasma | [4][5][6] |
| 10 - 1,000 | Not explicitly stated, but method validated | Not explicitly stated for this analyte | LC-MS/MS | Human Plasma | [7] |
| 1.07 - 2,000 | ≥0.99 | Apalutamide-d3 | LC-MS/MS | Mice Plasma | [8] |
| 20 - 50,000 | >0.9957 | ¹³CD₃-analogs | LC-MS/MS | Human Plasma | [9] |
Experimental Protocol: A Representative LC-MS/MS Method
The following protocol outlines a typical experimental workflow for determining the linearity and range of N-Desmethyl Enzalutamide in a biological matrix, based on common practices reported in the cited literature.
1. Materials and Reagents:
-
N-Desmethyl Enzalutamide analytical standard
-
This compound (internal standard)
-
Control biological matrix (e.g., human plasma)
-
High-purity solvents (e.g., acetonitrile, methanol, formic acid)
-
Reagent grade water
2. Preparation of Calibration Standards and Quality Controls:
-
Prepare stock solutions of N-Desmethyl Enzalutamide and this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a series of working standard solutions of N-Desmethyl Enzalutamide by serial dilution of the stock solution.
-
Spike the control biological matrix with the working standard solutions to create a set of calibration standards covering the expected concentration range. A typical range might be from 1 to 50,000 ng/mL.
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner.
3. Sample Preparation:
-
To a small volume of plasma sample (e.g., 50-100 µL), add a fixed amount of the this compound internal standard solution.
-
Perform protein precipitation by adding a precipitating agent such as acetonitrile.[3][4][7]
-
Vortex the samples to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both N-Desmethyl Enzalutamide and this compound are monitored. For example, a potential transition for N-desmethyl enzalutamide is m/z 453.0 > 197.0.[3]
-
5. Data Analysis and Determination of Linearity and Range:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.
-
The analytical range is the concentration range over which the method is demonstrated to be linear, accurate, and precise. The accuracy and precision are determined by analyzing the QC samples. Generally, the accuracy should be within ±15% (±20% at the lower limit of quantification) of the nominal concentration, and the precision, expressed as the coefficient of variation (CV), should be ≤15% (≤20% at the LLOQ).[7]
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical bioanalytical method validation for determining the linearity and range of N-Desmethyl Enzalutamide.
Caption: Workflow for Linearity and Range Determination.
This guide demonstrates that robust and reliable methods for the quantification of N-Desmethyl Enzalutamide using its deuterated internal standard are well-established. The provided data and protocols offer a solid foundation for researchers to develop and validate their bioanalytical assays for this important analyte.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
The Unseen Benchmark: Evaluating N-Desmethyl Enzalutamide-d6 for Bioanalytical Precision
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring and pharmacokinetic studies of enzalutamide, the choice of an appropriate internal standard is paramount to ensuring data integrity. This guide provides a comparative analysis of N-Desmethyl Enzalutamide-d6 as an internal standard, weighing its theoretical advantages against the performance of commonly documented alternatives, supported by experimental data from published literature.
While this compound is commercially available as a deuterated analog of the primary active metabolite of enzalutamide, its application in published bioanalytical method validation studies is not widely documented. The principle of using a stable isotope-labeled version of the analyte as an internal standard is a well-established best practice in mass spectrometry. This approach, known as isotopic dilution, is considered the gold standard as the internal standard co-elutes with the analyte and experiences similar ionization and matrix effects, thus providing the most accurate correction for experimental variability.
In the analysis of N-Desmethyl Enzalutamide, the scientific literature predominantly reports the use of Enzalutamide-d6 as the internal standard for the simultaneous quantification of both enzalutamide and N-Desmethyl Enzalutamide. This widespread adoption provides a wealth of data to assess its accuracy and precision.
Performance Data of Internal Standards for N-Desmethyl Enzalutamide Quantification
The following table summarizes the performance of commonly used internal standards in the quantification of N-Desmethyl Enzalutamide from various studies. The data highlights the accuracy and precision achieved, key metrics for validating a bioanalytical method.
| Internal Standard | Analyte | Concentration Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias or % of Nominal) | Reference |
| Enzalutamide-d6 | N-Desmethyl Enzalutamide | 500 - 50,000 | < 8% | < 8% | Within 108% | [1][2] |
| Enzalutamide-d6 | N-Desmethyl Enzalutamide | 500 - 50,000 | < 5.1% | < 5.1% | < 5.1% | [3] |
| Apalutamide-d3 | N-Desmethyl Enzalutamide | 0.93 - 2,000 | 3.70% (at LLOQ) | Not Reported | 98.0% (at LLOQ) | [4] |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification
Experimental Methodologies
The data presented above is derived from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the standard for bioanalytical quantification of small molecules. Below are representative experimental protocols.
Method Using Enzalutamide-d6 Internal Standard[1]
-
Sample Preparation: Protein precipitation. To a plasma sample, an internal standard solution (Enzalutamide-d6) in acetonitrile is added. The mixture is vortexed and centrifuged to precipitate proteins. The supernatant is then collected for analysis.
-
Chromatography: Reverse-phase chromatography on a C18 column with gradient elution.
-
Mass Spectrometry: Tandem quadrupole mass spectrometer operated in the positive ion mode with multiple reaction monitoring (MRM). The MRM transitions monitored were m/z 451 → 195 for N-Desmethyl Enzalutamide and m/z 471 → 215 for Enzalutamide-d6.[1]
Method Using Apalutamide-d3 Internal Standard[4]
-
Sample Preparation: Liquid extraction from dried blood spots. 3 mm disks are punched from the dried blood spots and extracted.
-
Chromatography: Isocratic elution on an Atlantis dC18 column.
-
Mass Spectrometry: Tandem mass spectrometry with electrospray ionization in the positive-ion mode. The MRM transition for N-Desmethyl Enzalutamide was m/z 451 → m/z 195.[4]
Bioanalytical Workflow with Internal Standard
The following diagram illustrates the typical workflow in a bioanalytical laboratory for the quantification of an analyte like N-Desmethyl Enzalutamide using an internal standard.
Caption: Bioanalytical workflow using an internal standard.
Conclusion
The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in the bioanalytical quantification of N-Desmethyl Enzalutamide. While this compound represents the ideal homologous internal standard, the available literature robustly supports the use of Enzalutamide-d6, demonstrating excellent performance with precision (%CV) values well within accepted regulatory limits (typically <15%). The data for Enzalutamide-d6 shows it effectively compensates for analytical variability, leading to reliable quantification of N-Desmethyl Enzalutamide. For laboratories developing new assays, the choice between this compound and Enzalutamide-d6 may depend on commercial availability, cost, and the specific requirements of the study. However, the proven track record of Enzalutamide-d6 makes it a scientifically sound and well-documented choice.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
Assessing the Isotopic Purity of N-Desmethyl Enzalutamide-d6: A Comparative Guide
For researchers and drug development professionals utilizing stable isotope-labeled compounds, ensuring isotopic purity is paramount for accurate and reproducible bioanalytical results. This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of N-Desmethyl Enzalutamide-d6, a key internal standard in the pharmacokinetic analysis of the anti-cancer drug Enzalutamide and its active metabolite, N-Desmethyl Enzalutamide.
Introduction to Isotopic Purity Assessment
This compound is a deuterium-labeled analog of N-Desmethyl Enzalutamide, frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1][2][3] Its structural similarity and distinct mass allow for precise quantification of the unlabeled analyte in complex biological matrices. However, the presence of unlabeled (d0) or partially labeled isotopic variants can interfere with the accuracy of these measurements. Therefore, rigorous assessment of its isotopic purity is a critical quality control step.
The primary techniques for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5][6][7] HRMS can distinguish between different isotopologues based on their precise mass-to-charge ratios, while NMR can provide information on the position and extent of deuterium incorporation.[4][6]
Comparative Analysis of Internal Standards
While this compound is a widely used internal standard, other deuterated analogs of Enzalutamide and its metabolites are also available. The choice of an appropriate internal standard is crucial for the development of robust bioanalytical methods.
| Internal Standard | Deuteration Position | Key Considerations |
| This compound | Typically on the two methyl groups of the imidazolidine-dione ring.[1][8][9] | Direct analog of the primary active metabolite, ensuring similar chromatographic behavior and ionization efficiency. |
| Enzalutamide-d6 | Commonly on the two methyl groups of the imidazolidine-dione ring.[10][11][] | Structurally very similar to the parent drug and its metabolite. May be a suitable alternative if this compound is unavailable. |
| Enzalutamide-¹³CD₃ | Carbon-13 and deuterium labeling on the N-methyl group.[13][14] | The N-methyl group can be susceptible to metabolic cleavage, which may compromise its utility as an internal standard for the N-desmethyl metabolite.[10] |
| Apalutamide-d3 | Deuteration on the methyl group.[15][16] | A structurally different compound, which may exhibit different chromatographic and mass spectrometric behavior compared to Enzalutamide and its metabolites. |
Experimental Protocol: Isotopic Purity Assessment by LC-HRMS
This protocol outlines a general procedure for determining the isotopic purity of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used for the analysis of Enzalutamide and its metabolites.[10]
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[10]
-
Gradient Elution: A linear gradient from low to high organic content (e.g., 5% to 95% Mobile Phase B) over a suitable time frame to ensure good separation and peak shape.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.[10]
-
Injection Volume: 1-5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[10]
-
Scan Mode: Full scan mode over a mass range that includes the expected m/z values for the unlabeled (d0) and deuterated (d6) forms of N-Desmethyl Enzalutamide.
-
Resolution: Set to a high resolution (e.g., >60,000) to enable accurate mass measurement and separation of isotopic peaks.
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical exact masses of N-Desmethyl Enzalutamide (d0) and this compound.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Area(d6) / (Area(d0) + Area(d6))] x 100
-
-
Experimental Workflow
Caption: Workflow for assessing the isotopic purity of this compound.
Signaling Pathway Context
N-Desmethyl Enzalutamide, the analyte for which the deuterated standard is used, is an active metabolite of Enzalutamide. Enzalutamide is a potent androgen receptor (AR) inhibitor that acts at multiple points in the AR signaling pathway.[13] Understanding this pathway is crucial for interpreting the pharmacokinetic and pharmacodynamic data obtained using this compound as an internal standard.
Caption: Inhibition of the Androgen Receptor signaling pathway by Enzalutamide.
Conclusion
The accurate assessment of isotopic purity for internal standards like this compound is a fundamental requirement for reliable bioanalytical method development and validation. LC-HRMS provides a powerful tool for this purpose, enabling the separation and quantification of labeled and unlabeled species with high precision. By following a systematic experimental workflow and considering the potential for interference from alternative internal standards, researchers can ensure the integrity of their pharmacokinetic data and contribute to the successful development of novel therapeutics.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. N- Desmethyl Enzalutamide-D6 - Acanthus Research [acanthusresearch.com]
- 10. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clearsynth.com [clearsynth.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Deuterated Internal Standards in Bioanalysis: The Case of N-Desmethyl Enzalutamide-d6
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicokinetic studies. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, is a widely accepted best practice in bioanalytical method validation to ensure reliable and reproducible results. This guide provides a comparative overview of the regulatory landscape, performance expectations, and experimental considerations when using deuterated internal standards, with a specific focus on N-Desmethyl Enzalutamide-d6.
Regulatory Framework for Deuterated Internal Standards
Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation. While these guidelines do not mandate the use of SIL-IS, they strongly recommend their use to correct for variability during sample processing and analysis.[1]
A suitable internal standard (IS) should be a structurally similar analog or a stable isotope-labeled version of the analyte.[2] The rationale behind using a SIL-IS, such as a deuterated standard, is that it shares very similar physicochemical properties with the analyte.[3][4][5] This similarity ensures that it behaves almost identically during extraction, chromatography, and ionization, thereby effectively normalizing for any variations that may occur.[1][3]
The EMA, in particular, has noted that over 90% of bioanalytical method validation submissions to the agency incorporate SIL-IS.[1] The FDA also expects laboratories to develop robust methods using SIL-IS when they are available.[1]
Key validation parameters that are critically assessed by regulatory agencies and are directly impacted by the choice of internal standard include:
-
Selectivity and Specificity: The method must be able to differentiate the analyte and the internal standard from endogenous components in the matrix and other potential interferences.[2][6] For the internal standard, the response from interfering components should be less than 5% of the response of the internal standard at the working concentration.[7]
-
Matrix Effect: This phenomenon, caused by components of the biological matrix suppressing or enhancing the ionization of the analyte and internal standard, is a significant concern in LC-MS/MS assays. A co-eluting SIL-IS is the most effective tool to compensate for matrix effects.[1]
-
Accuracy and Precision: The accuracy of an analytical method describes the closeness of the determined concentration to the true concentration. Precision reflects the closeness of repeated measurements.[6][8] Regulatory guidelines have strict acceptance criteria for accuracy and precision at various concentration levels, including the lower limit of quantification (LLOQ).[6][7][8]
-
Stability: The stability of the analyte and the internal standard must be demonstrated under various conditions, including in the biological matrix during storage and processing.[6][9]
Performance Comparison: Deuterated vs. Other Internal Standards
The primary advantage of using a deuterated internal standard like this compound over a non-labeled structural analog is the improved accuracy and precision of the bioanalytical method. The closer the structural and physicochemical similarity between the internal standard and the analyte, the better it can compensate for analytical variability.
| Performance Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Structural Analog | Supporting Rationale |
| Matrix Effect Compensation | Excellent | Variable | Co-elution and identical ionization behavior of the deuterated standard effectively normalizes for ion suppression or enhancement.[1] A structural analog may have different ionization efficiency.[10] |
| Extraction Recovery | Consistent and comparable to the analyte | May differ from the analyte | Minor structural differences in an analog can lead to variations in extraction efficiency. Deuterated standards are expected to have nearly identical recovery.[10] |
| Chromatographic Retention | Ideally co-elutes with the analyte | May have a different retention time | Co-elution is crucial for effective matrix effect compensation.[3] While some chromatographic separation can occur with deuterated standards (isotopic effect), it is generally minimal.[11] |
| Accuracy and Precision | High | Can be lower | The superior normalization capabilities of a deuterated standard lead to more accurate and precise quantification.[10] |
| Regulatory Acceptance | Highly favored, especially by the EMA | Acceptable, but may require more extensive validation and justification | Regulatory bodies recognize the scientific advantages of SIL-IS for robust bioanalytical methods.[1] |
Experimental Protocol: Bioanalytical Method for Enzalutamide and N-Desmethyl Enzalutamide
The following is a summarized experimental protocol based on a validated method for the quantification of enzalutamide and its active metabolite, N-desmethyl enzalutamide, in human plasma using a deuterated internal standard.[9]
1. Sample Preparation:
-
A protein precipitation method is employed for extraction.
-
To a plasma sample, an internal standard working solution (containing D6-enzalutamide) is added.
-
A precipitation agent (e.g., acetonitrile) is then added to precipitate proteins.
-
The sample is vortexed and centrifuged.
-
The supernatant is collected for analysis.
2. Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol) is used.
-
Flow Rate: A suitable flow rate is maintained to ensure good chromatographic separation.
-
Injection Volume: A small volume of the extracted sample is injected into the LC system.
3. Mass Spectrometric Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI+) is commonly used.
-
Detection: Tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for the analytes and the internal standard.
Validation of the Method:
A full validation of the bioanalytical method should be performed according to regulatory guidelines.[2][8] This includes assessing selectivity, LLOQ, calibration curve performance, accuracy, precision, matrix effect, carry-over, dilution integrity, and stability.[2][6][8]
For instance, in the validation of a method for enzalutamide and N-desmethyl enzalutamide, carry-over was assessed by injecting a blank sample after the highest calibration standard. No significant peaks were observed for the analytes or the internal standard, indicating acceptable carry-over.[9] Stability was also demonstrated over several freeze-thaw cycles and for an extended period in the stock solution and quality control samples.[9]
Visualizing the Workflow and Regulatory Logic
To further clarify the processes involved, the following diagrams illustrate the bioanalytical workflow and the decision-making process based on regulatory guidelines.
Caption: A typical bioanalytical workflow for the quantification of N-Desmethyl Enzalutamide.
Caption: Key decision points in bioanalytical method validation based on regulatory guidelines.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. database.ich.org [database.ich.org]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. pmda.go.jp [pmda.go.jp]
- 9. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. hilarispublisher.com [hilarispublisher.com]
A Comparative Guide to the Inter-Laboratory Quantification of Enzalutamide and N-Desmethyl Enzalutamide Using N-Desmethyl Enzalutamide-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of enzalutamide and its active metabolite, N-desmethyl enzalutamide, in human plasma. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that employ a deuterated internal standard, such as N-desmethyl enzalutamide-d6, to ensure accuracy and precision. The data presented is a synthesis from various published, validated bioanalytical methods, offering an objective overview for laboratories involved in therapeutic drug monitoring (TDM) and pharmacokinetic studies of enzalutamide.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of different validated LC-MS/MS methods for the quantification of enzalutamide and N-desmethyl enzalutamide. These methods are crucial for clinical management and research in metastatic castration-resistant prostate cancer (mCRPC).[1][[“]]
Table 1: Comparison of LC-MS/MS Method Performance for Enzalutamide Quantification
| Parameter | Method A | Method B | Method C |
| Linear Range (ng/mL) | 500 - 50,000[1][[“]] | 100 - 30,000[3][4] | 5 - 500[5] |
| Intra-Assay Precision (%CV) | < 8%[1][[“]] | < 15.3%[3] | < 15%[5] |
| Inter-Assay Precision (%CV) | < 8%[1][[“]] | < 15.3%[3] | < 15%[5] |
| Accuracy (%) | Within 108%[1][[“]] | 92.8 - 107.7%[3][4] | Within ±15% of nominal |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 500[1][[“]] | 100[3] | 5[5] |
| Internal Standard | D6-Enzalutamide[1][[“]] | [D6]-Enzalutamide[3] | Not Specified |
Table 2: Comparison of LC-MS/MS Method Performance for N-Desmethyl Enzalutamide Quantification
| Parameter | Method A | Method B | Method C |
| Linear Range (ng/mL) | 500 - 50,000[1][[“]] | 100 - 30,000[3][4] | 10 - 1,000[5] |
| Intra-Assay Precision (%CV) | < 8%[1][[“]] | < 15.3% | < 15%[5] |
| Inter-Assay Precision (%CV) | < 8%[1][[“]] | < 15.3% | < 15%[5] |
| Accuracy (%) | Within 108%[1][[“]] | 92.8 - 107.7%[3][4] | Within ±15% of nominal |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 500[1][[“]] | 100[3] | 10[5] |
| Internal Standard | D6-Enzalutamide[1][[“]] | [D6]-N-desmethyl enzalutamide[3] | Not Specified |
This compound is a deuterium-labeled analog of the active metabolite of enzalutamide and is utilized as an internal standard to enhance the accuracy of mass spectrometry and liquid chromatography analyses.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of results across different laboratories. Below are summarized protocols from validated studies.
Protocol 1: Sample Preparation - Protein Precipitation
This method is valued for its simplicity and speed.
-
Sample Collection: Collect human plasma samples.
-
Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution (e.g., this compound in a suitable solvent).
-
Precipitation: Add a protein precipitating agent, such as acetonitrile.
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for injection into the LC-MS/MS system.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[3]
-
Detection: Multiple Reaction Monitoring (MRM) mode is utilized for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for enzalutamide, N-desmethyl enzalutamide, and the deuterated internal standard (e.g., this compound).[3] For example, the MRM m/z transitions monitored can be 467.0 > 211.0 for enzalutamide and 453.0 > 197.0 for N-desmethyl enzalutamide.[3]
-
Visualizing the Workflow and Comparison Logic
To further clarify the experimental process and the structure of an inter-laboratory comparison, the following diagrams are provided.
Caption: Experimental workflow for enzalutamide quantification.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS. [vivo.weill.cornell.edu]
- 5. Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
The Gold Standard for Bioanalysis: N-Desmethyl Enzalutamide-d6 versus Structural Analog Internal Standards
A definitive guide for researchers, scientists, and drug development professionals on the critical choice of internal standards for the bioanalysis of the active metabolite of enzalutamide. This guide presents a data-driven comparison of stable isotope-labeled versus structural analog internal standards, underscoring the superior performance of N-Desmethyl Enzalutamide-d6.
In the landscape of pharmacokinetic and therapeutic drug monitoring studies, the precision and reliability of quantitative bioanalytical methods are paramount. A crucial element in achieving high-quality data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is the choice of an appropriate internal standard (IS). This guide provides an in-depth comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically this compound, and the alternative approach of using structural analog internal standards for the quantification of N-Desmethyl Enzalutamide, the primary active metabolite of the androgen receptor inhibitor, enzalutamide.
Executive Summary: The Superiority of Stable Isotope-Labeled Internal Standards
The consensus within the bioanalytical community strongly favors the use of stable isotope-labeled internal standards over structural analogs.[1] SILs, such as this compound, are chemically and physically almost identical to the analyte of interest. This near-perfect mimicry ensures they co-elute chromatographically and exhibit the same behavior during sample extraction, and ionization in the mass spectrometer.[2] This co-behavior allows the SIL IS to effectively compensate for variations in sample preparation and matrix effects, leading to enhanced accuracy and precision in quantitative analysis.[1][3]
Structural analog internal standards, while a viable alternative when a SIL is not available, are molecules with similar but not identical chemical structures to the analyte.[1] These differences can lead to variations in extraction recovery, chromatographic retention times, and ionization efficiency, which may not accurately mirror the analyte's behavior, potentially compromising the reliability of the analytical results.[4]
Performance Data: A Comparative Analysis
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of enzalutamide and its active metabolite, N-desmethylenzalutamide, using a deuterated internal standard (D6-enzalutamide or D6-N-desmethyl enzalutamide) versus a method employing a structural analog. The data is compiled from validated bioanalytical methods.
Table 1: Method Performance with Deuterated Internal Standard (this compound or Enzalutamide-d6)
| Parameter | Performance Metric | Reference |
| Linearity Range | 100-30,000 ng/mL | [5] |
| Accuracy | 92.8-107.7% | [5] |
| Precision (CV%) | < 15.3% at LLOQ | [5] |
| Within- and Between-Day Precision | < 8% | [6] |
| Within- and Between-Day Accuracy | Within 108% | [6] |
Table 2: Method Performance with a Structural Analog Internal Standard (Apalutamide-d3) for Enzalutamide Quantification
| Parameter | Performance Metric | Reference |
| Linearity Range | 1.07-2000 ng/mL | [7] |
| Intra- and Inter-batch Accuracy | 88.5-111% | [7] |
| Intra- and Inter-batch Precision (%CV) | 1.13-13.1% | [7] |
While both types of internal standards can be used to develop validated bioanalytical methods, the data generally indicates that stable isotope-labeled internal standards provide a higher degree of accuracy and precision. The slightly wider acceptance criteria for accuracy and precision in some methods using structural analogs may reflect the inherent variability that is better compensated for by a co-eluting SIL IS.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of N-desmethylenzalutamide using both a deuterated internal standard and a structural analog.
Protocol 1: Quantification of Enzalutamide and N-Desmethyl Enzalutamide using D6-Enzalutamide as Internal Standard[6]
1. Sample Preparation:
-
A simple protein precipitation method is employed.
-
To a plasma sample, an internal standard working solution (D6-enzalutamide in methanol) is added.
-
The sample is vortexed to ensure thorough mixing.
-
Acetonitrile is added to precipitate plasma proteins.
-
The mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
LC System: Acquity H-Class UPLC system.
-
Column: Acquity BEH C18 Column (2.1 × 50 mm, 1.7 μm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient Elution: A linear gradient is used to separate the analytes.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Xevo TQ-S Micro Tandem Mass Spectrometer.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Enzalutamide: m/z 465 → 209
-
N-desmethylenzalutamide: m/z 451 → 195
-
D6-enzalutamide: m/z 471 → 215
-
Protocol 2: Simultaneous Quantification of Enzalutamide and other Androgen Receptor Inhibitors using Apalutamide-d3 as a Structural Analog Internal Standard[7]
1. Sample Preparation:
-
Protein precipitation is used for sample extraction from mice plasma.
-
50 μL of plasma is mixed with the internal standard (apalutamide-d3).
-
Acetonitrile is added to precipitate the proteins.
-
The sample is vortexed and then centrifuged.
-
The resulting supernatant is injected into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: Atlantis C18 column.
-
Mobile Phase: Isocratic elution with a mixture of 0.2% formic acid in water and acetonitrile (30:70, v/v).
-
Flow Rate: 0.8 mL/min.
-
Run Time: 2.5 minutes.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Enzalutamide: m/z 465 → 209
-
N-desmethylenzalutamide: m/z 451 → 195
-
Apalutamide-d3 (I.S.): m/z 481 → 453
-
Visualizing the Rationale: Enzalutamide's Mechanism of Action
To understand the importance of accurately quantifying enzalutamide and its active metabolite, it is essential to grasp their mechanism of action. Enzalutamide is a potent androgen receptor (AR) signaling inhibitor that targets multiple steps in the AR signaling pathway, which is a key driver of prostate cancer cell growth.[8][9][10]
Caption: Enzalutamide's multi-faceted inhibition of the androgen receptor signaling pathway.
The Bioanalytical Workflow: A Logical Representation
The following diagram illustrates a typical workflow for a bioanalytical method using an internal standard, highlighting the critical points where the choice of internal standard impacts the quality of the results.
Caption: A generalized workflow for bioanalysis highlighting the influence of the internal standard.
Conclusion and Recommendation
The presented data and established principles in bioanalytical chemistry strongly support the use of this compound as the internal standard of choice for the accurate and precise quantification of N-Desmethyl Enzalutamide. Its nature as a stable isotope-labeled analog ensures that it closely tracks the analyte through the entire analytical process, from sample preparation to detection. This minimizes the impact of experimental variability and matrix effects, resulting in more reliable and reproducible data.
While structural analog internal standards can be employed, particularly in early-stage research where a SIL may not be readily available, their use necessitates more rigorous validation to ensure they adequately compensate for analytical variability. For pivotal clinical and pharmacokinetic studies where data integrity is of utmost importance, this compound is the unequivocal gold standard. Researchers, scientists, and drug development professionals are therefore encouraged to prioritize the use of stable isotope-labeled internal standards to ensure the highest quality data in their enzalutamide research programs.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. texilajournal.com [texilajournal.com]
- 4. scispace.com [scispace.com]
- 5. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 10. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: N-Desmethyl Enzalutamide-d6 as an Internal Standard in Bioanalysis
A Comparative Guide for Researchers in Drug Development
In the landscape of pharmacokinetic and therapeutic drug monitoring studies for the prostate cancer drug enzalutamide, the choice of a reliable internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive performance evaluation of N-Desmethyl Enzalutamide-d6 in various biological matrices, primarily human plasma, and compares its utility against other commonly used deuterated internal standards. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in bioanalytical method development.
This compound is a deuterium-labeled analog of N-desmethyl enzalutamide, the primary and active metabolite of enzalutamide.[1][2] Its structural similarity and co-elution with the analyte of interest make it an excellent internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide delves into the experimental data from various studies to offer a clear comparison of its performance.
Comparative Performance Data
The selection of an appropriate internal standard is critical for correcting for variability during sample preparation and analysis. The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. The following table summarizes the performance characteristics of bioanalytical methods utilizing this compound and a common alternative, Enzalutamide-d6, for the quantification of enzalutamide and its metabolite in human plasma.
| Performance Metric | Method Using this compound[3] | Method Using Enzalutamide-d6[1][2][4] |
| Linearity Range (ng/mL) | 100 - 30,000 | 500 - 50,000 |
| Precision (%CV) | < 6.6% | < 8% |
| Accuracy (%) | 97.1% - 100.4% (relative response) | Within 108% |
| Recovery (%) | Not explicitly stated | Enzalutamide: ~100%; N-desmethyl enzalutamide: ~141% (due to matrix effect) |
| Matrix Effect (%CV) | < 6.6% (IS-normalized) | < 2.7% (IS-normalized) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 100 | 500 |
Metabolic Pathway of Enzalutamide
Understanding the metabolic fate of enzalutamide is crucial for interpreting pharmacokinetic data. Enzalutamide is metabolized in the liver to its active metabolite, N-desmethyl enzalutamide. Both compounds contribute to the therapeutic effect of the drug.
Caption: Metabolic conversion of enzalutamide to its active metabolite.
Experimental Workflow for Bioanalysis
The quantification of enzalutamide and N-desmethyl enzalutamide in biological matrices typically involves protein precipitation followed by LC-MS/MS analysis. The use of a deuterated internal standard like this compound is integral to this workflow.
References
- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistics for Handling N-Desmethyl Enzalutamide-d6
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for N-Desmethyl Enzalutamide-d6, a deuterated active metabolite of the androgen receptor inhibitor, Enzalutamide. While some Safety Data Sheets (SDS) for this compound do not classify it as a hazardous substance, the non-deuterated form is considered harmful and an irritant.[1][2] Therefore, it is prudent to adopt stringent safety protocols.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal protection and engineering controls is essential to minimize exposure.[3][4] This includes the use of appropriate personal protective equipment and properly ventilated workspaces.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with nitrile gloves is recommended. Gloves should be specifically tested for resistance to chemotherapy drugs (e.g., compliant with ASTM D6978-05).[5] |
| Body Protection | Lab Coat/Gown | A disposable, fluid-resistant gown should be worn to protect clothing and skin.[6] |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields or chemical splash goggles are required to prevent eye contact.[7] |
| Respiratory Protection | Respirator | For handling powders outside of a contained environment, a NIOSH-approved N95 respirator or higher is recommended to prevent inhalation of airborne particles.[4][6] |
Engineering Controls:
| Control | Specification |
| Ventilation | Chemical Fume Hood |
| Safety Equipment | Eyewash Station & Safety Shower |
Experimental Protocols: Safe Handling and Disposal
Handling this compound Powder:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. The chemical fume hood should be operational and the work area decontaminated.
-
Weighing:
-
Perform all weighing operations within the chemical fume hood.
-
Use a dedicated set of spatulas and weighing papers.
-
Handle the container with care to avoid generating dust.
-
-
Dissolving:
-
If preparing a solution, add the solvent to the powder slowly to avoid splashing.
-
Cap the vial or flask securely before mixing.
-
N-Desmethyl Enzalutamide is soluble in DMSO at a concentration of 90 mg/mL.[8]
-
Disposal Plan:
All waste generated from handling this compound should be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, weighing papers, and disposable lab coats, in a dedicated, clearly labeled hazardous waste container.
-
The container should be sealed and stored in a designated hazardous waste accumulation area.
-
-
Liquid Waste:
-
Decontamination:
Spill Management
In the event of a spill, prompt and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Secure: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Don PPE: Put on the appropriate PPE, including double gloves, a lab coat, eye protection, and a respirator, before re-entering the area.[6]
-
Containment: For a powder spill, gently cover it with absorbent pads to prevent it from becoming airborne. For a liquid spill, use absorbent material to contain the liquid.[1][9]
-
Cleanup:
-
Carefully collect the absorbent material and any contaminated debris.
-
Place all cleanup materials into a sealed, labeled hazardous waste container.
-
-
Decontamination: Thoroughly decontaminate the spill area with a suitable cleaning agent.
-
Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.[6]
Workflow and Logical Relationships
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. Handling cytotoxic material [cleanroomtechnology.com]
- 6. ipservices.care [ipservices.care]
- 7. abmole.com [abmole.com]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
